N-Acetylethylene Urea-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9)/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWACYUTERPMBM-RRVWJQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(=O)N1)C(=O)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675523 | |
| Record name | 1-Acetyl(4,4,5,5-~2~H_4_)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189701-94-7 | |
| Record name | 1-Acetyl(4,4,5,5-~2~H_4_)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Acetylethylene Urea-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylethylene Urea-d4, the deuterated analog of N-Acetylethylene Urea, is a stable isotope-labeled compound of significant interest in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies. Its structural similarity to its non-deuterated counterpart, combined with the mass shift introduced by the four deuterium atoms, makes it an excellent internal standard for quantitative bioanalysis using mass spectrometry-based techniques. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.
Chemical Properties
This compound is characterized by the incorporation of four deuterium atoms on the ethylene bridge of the imidazolidinone ring. This isotopic labeling provides a distinct mass signature without significantly altering the compound's chemical behavior.
Core Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one | [1] |
| Synonyms | N-Acetylethyleneurea-d4, 1-Acetyl(4,4,5,5- | [1] |
| CAS Number | 1189701-94-7 | [2][3] |
| Molecular Formula | C₅H₄D₄N₂O₂ | [2] |
| Molecular Weight | 132.15 g/mol | [1][2][3] |
| Monoisotopic Mass | 132.0837 g/mol | [3] |
| Appearance | Light-Brown Solid | [2] |
Physicochemical Properties (Computed and Estimated)
| Property | Value | Notes | Source |
| Melting Point | 173-175 °C | For non-deuterated analog | [4] |
| XLogP3 | -0.9 | Computed | [1] |
| Topological Polar Surface Area | 49.4 Ų | Computed | [1] |
| Isotopic Purity | Typically ≥98 atom % D | Based on similar deuterated ureas | [5] |
Synthesis and Purification
The synthesis of this compound can be achieved through the acetylation of deuterated ethylene urea (2-imidazolidinone-d4). A general synthetic scheme is presented below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the non-deuterated analog, 1-Acetyl-2-imidazolidinone.
Materials:
-
2-Imidazolidinone-d4 (deuterated ethylene urea)
-
Acetic anhydride
-
Cold ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 2-imidazolidinone-d4 (1 equivalent) and acetic anhydride (excess, e.g., 10 equivalents).
-
Fit the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to 150 °C and maintain this temperature with stirring for 1 hour.
-
After 1 hour, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual acetic anhydride and other impurities.
-
Dry the purified this compound product under vacuum.
Analytical Characterization
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity, purity, and isotopic enrichment of this compound.
-
¹H-NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons. The signals corresponding to the ethylene bridge protons in the non-deuterated analog will be absent, confirming deuteration.
-
¹³C-NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons and the acetyl methyl carbon.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the deuterated compound (m/z ≈ 133 for [M+H]⁺), which is 4 mass units higher than the non-deuterated analog. This mass shift is the basis for its use as an internal standard.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those involving liquid chromatography-mass spectrometry (LC-MS).
Use as an Internal Standard
In pharmacokinetic studies, a known amount of this compound is spiked into biological samples (e.g., plasma, urine) containing the non-deuterated analyte. Because the deuterated and non-deuterated forms have nearly identical physicochemical properties, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte's MS peak area to that of the internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.
References
An In-depth Technical Guide to the Synthesis and Purification of N-Acetylethylene Urea-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and purification protocol for N-Acetylethylene Urea-d4, a crucial internal standard for quantitative bioanalytical assays. The synthesis is presented as a two-step process, commencing with the preparation of the deuterated intermediate, Ethylene Urea-d4, followed by its acetylation to yield the final product. Detailed experimental procedures, quantitative data, and purification methods are described herein.
Overview of the Synthetic Pathway
The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the cyclization of commercially available Ethylenediamine-d4 with urea to form Ethylene Urea-d4. The subsequent step is the acetylation of this deuterated intermediate using acetic anhydride to yield this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethylene Urea-d4
This procedure is adapted from established methods for the synthesis of non-deuterated ethylene urea.[1] The reaction involves the condensation of Ethylenediamine-d4 with urea, releasing ammonia as a byproduct.
Materials and Reagents:
-
Ethylenediamine-d4 (H₂NCD₂CD₂NH₂)
-
Urea
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine an equimolar mixture of Ethylenediamine-d4 and urea.
-
Add a moderate amount of deionized water to the mixture to act as a reaction moderator.[2]
-
Heat the mixture to reflux. As the reaction proceeds, ammonia gas will be evolved.
-
Continue heating and slowly remove water through the condenser to drive the reaction to completion. The reaction temperature will gradually rise.
-
Maintain the reaction at a final temperature of approximately 250 °C for one hour.[2]
-
Cool the reaction mixture, which will solidify upon cooling. The crude Ethylene Urea-d4 can then be taken to the purification step.
Purification of Ethylene Urea-d4
The crude Ethylene Urea-d4 can be purified by recrystallization.
Procedure:
-
Dissolve the crude solid in a minimal amount of hot deionized water.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.[3]
-
Dry the purified crystals under vacuum.
Step 2: Synthesis of this compound
This step involves the N-acetylation of the prepared Ethylene Urea-d4 using acetic anhydride.[4][5]
Materials and Reagents:
-
Ethylene Urea-d4
-
Acetic Anhydride
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend the purified Ethylene Urea-d4 in acetic anhydride. A molar ratio of 1:2 (Ethylene Urea-d4 to acetic anhydride) is recommended for optimal conversion.[5]
-
Heat the mixture with stirring. The reaction can be performed at temperatures ranging from 70-150 °C.[4][5] A typical procedure involves heating at 150 °C for 1 hour.[4]
-
After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration.
Purification of this compound
The crude this compound is purified by washing and/or recrystallization.
Procedure:
-
Wash the filtered solid with a small amount of cold ethanol to remove any unreacted acetic anhydride and other impurities.[4]
-
For higher purity, the product can be recrystallized from a suitable solvent such as toluene or acetonitrile.[6]
-
Dry the final product under vacuum.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis. The values for the deuterated compounds are extrapolated from the reported data for their non-deuterated analogs.
Table 1: Reactants and Products for the Synthesis of Ethylene Urea-d4
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Ethylenediamine-d4 | C₂H₄D₄N₂ | 64.13 | 1 |
| Urea | CH₄N₂O | 60.06 | 1 |
| Ethylene Urea-d4 | C₃H₂D₄N₂O | 90.11 | - |
Table 2: Reaction Conditions and Expected Yield for the Synthesis of Ethylene Urea-d4
| Parameter | Value | Reference |
| Reaction Temperature | 250 °C | [2] |
| Reaction Time | 1 hour | [2] |
| Expected Yield | 77-85% | [2] |
Table 3: Reactants and Products for the Synthesis of this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Ethylene Urea-d4 | C₃H₂D₄N₂O | 90.11 | 1 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 2 |
| This compound | C₅H₄D₄N₂O₂ | 132.15 | - |
Table 4: Reaction Conditions and Expected Yield for the Synthesis of this compound
| Parameter | Value | Reference |
| Reaction Temperature | 150 °C | [4] |
| Reaction Time | 1 hour | [4] |
| Expected Yield | ~64% | [4] |
| Purity (post-washing) | >96% | [5] |
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: Detailed workflow for the synthesis and purification of this compound.
Role and Application
This compound is the deuterated form of 1-Acetylimidazolidin-2-one. Its primary application in research and drug development is as an internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of stable heavy isotopes like deuterium allows for precise quantification in complex biological matrices. While various urea derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties, the specific role of this compound is to serve as a non-endogenous, stable tracer for analytical purposes.[7][8][9]
References
- 1. US2526757A - Preparation of ethyleneurea - Google Patents [patents.google.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Acetyl-2-imidazolidinone synthesis - chemicalbook [chemicalbook.com]
- 5. RU2237662C1 - Method for preparing 1-acetyl-2-imidazolidone - Google Patents [patents.google.com]
- 6. US3931216A - Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts - Google Patents [patents.google.com]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
N-Acetylethylene Urea-d4: A Technical Guide for Researchers
CAS Number: 1189701-94-7 Molecular Formula: C₅H₄D₄N₂O₂ Synonyms: 1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one, N-Acetylimidazolidinone-d4
This technical guide provides an in-depth overview of N-Acetylethylene Urea-d4, a deuterated analog of 1-Acetyl-2-imidazolidinone. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the synthesis, physical and chemical properties, and applications of this compound, with a focus on its role as an internal standard in quantitative analytical techniques.
Core Concepts and Applications
This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of its non-deuterated counterpart, 1-Acetyl-2-imidazolidinone, and related compounds. The incorporation of four deuterium atoms results in a distinct mass shift, allowing for its differentiation from the unlabeled analyte in mass spectrometry-based methods, without significantly altering its chemical properties.[1] Its application is particularly relevant in pharmacokinetic and metabolic studies where precise quantification of metabolites or parent compounds is crucial.
The non-deuterated form, 1-Acetyl-2-imidazolidinone, is recognized as a synthetic intermediate in the preparation of various pharmaceuticals, including the antihypertensive agent moxonidine.[2] It is also identified as "Clonidine EP Impurity A," an impurity that may be present in the pharmaceutical drug clonidine.[2] Consequently, this compound serves as a critical tool for quality control and regulatory compliance in the pharmaceutical industry.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and public databases.
| Property | Value |
| CAS Number | 1189701-94-7 |
| Molecular Formula | C₅H₄D₄N₂O₂ |
| Molecular Weight | 132.15 g/mol [3] |
| Exact Mass | 132.083684486 Da[3] |
| IUPAC Name | 1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one[3] |
| Appearance | White to off-white solid |
| Isotopic Purity | Typically ≥98 atom % D |
Note: Specific values for properties such as melting point and solubility in various deuterated solvents are not consistently reported across public sources. Researchers should refer to the certificate of analysis provided by the supplier for lot-specific data.
Synthesis
A plausible synthetic workflow is outlined below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Inferred Synthesis of this compound
Step 1: Synthesis of 2-Imidazolidinone-d4 (Ethylene Urea-d4)
This step would likely involve the reaction of ethylenediamine-d4 with a carbonyl source such as urea or phosgene. The use of deuterated starting materials is essential for introducing the deuterium labels into the ethylene bridge of the imidazolidinone ring.
Step 2: Acetylation of 2-Imidazolidinone-d4
The deuterated ethylene urea is then acetylated. Based on the synthesis of the non-deuterated analog, the following procedure is proposed:
-
To a round-bottom flask, add 2-imidazolidinone-d4.
-
Add an excess of acetic anhydride to the flask.
-
Heat the mixture with stirring, for example, at 150°C for 1 hour.[2]
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the solid with a cold solvent, such as ethanol, to remove excess reagents and byproducts.[2]
-
Dry the product under vacuum to yield this compound.
Applications in Quantitative Analysis
The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry (LC-MS, GC-MS) and nuclear magnetic resonance (qNMR) spectroscopy.
Quantitative Analysis Workflow
The general workflow for using this compound as an internal standard is depicted below:
Caption: General workflow for quantitative analysis using an internal standard.
Experimental Protocol: Use in LC-MS/MS
While a specific published method detailing the use of this compound was not identified, a general protocol for the quantification of a small molecule analyte using a deuterated internal standard is as follows:
-
Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of the analyte and a fixed concentration of this compound in the same matrix as the samples to be analyzed.
-
Sample Preparation: To a known volume or weight of the sample, add a precise amount of this compound solution. Process the sample as required (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable HPLC or UHPLC column to separate the analyte and the internal standard from other matrix components. The mobile phase composition and gradient will depend on the physicochemical properties of the analyte.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and this compound. The 4-dalton mass difference will ensure no cross-talk between the MRM channels.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each sample and calibration standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
-
Biological Context and Signaling Pathways
Currently, there is limited information in the public domain directly linking 1-Acetyl-2-imidazolidinone or its deuterated analog to specific biological signaling pathways. Its primary relevance in a biological context is as a synthetic precursor to pharmacologically active molecules and as a potential impurity in pharmaceutical products.[1][2] While its parent compound, 2-imidazolidinone, has been investigated for various biological activities, including as a potential dopamine receptor agonist, these activities have not been extensively reported for the N-acetylated form.[4]
The logical relationship concerning the relevance of this compound is illustrated in the following diagram:
Caption: Relationship between the analyte and its deuterated internal standard.
Conclusion
This compound is a valuable tool for researchers in the pharmaceutical and analytical sciences. Its primary utility as a stable isotope-labeled internal standard enables accurate and precise quantification of 1-Acetyl-2-imidazolidinone. This is particularly important for quality control in drug manufacturing and for pharmacokinetic studies. While its direct biological activity is not well-characterized, its role in ensuring the purity and proper characterization of pharmaceutical compounds is of significant importance. Future research may further elucidate its metabolic fate and potential biological interactions, expanding its application profile.
References
Physicochemical properties of deuterated N-Acetylethylene Urea
An In-depth Technical Guide to the Physicochemical Properties of Deuterated N-Acetylethylene Urea
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the known physicochemical properties of N-Acetylethylene Urea and its deuterated analogue, N-Acetylethylene Urea-d4. Due to the limited availability of experimental data for the deuterated species, this guide combines computational data for this compound with experimental data for the non-deuterated (protio) form. General principles of isotopic effects on physicochemical properties are discussed, alongside detailed, standardized experimental protocols for the characterization of such compounds. This guide aims to serve as a valuable resource for researchers utilizing deuterated N-Acetylethylene Urea in drug development and other scientific applications.
Introduction
N-Acetylethylene Urea, also known as 1-Acetyl-2-imidazolidinone, is a cyclic urea derivative. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a strategy increasingly employed in drug discovery and development.[1] Deuteration can influence the pharmacokinetic and metabolic profiles of drugs, potentially leading to improved therapeutic agents.[1] this compound, where the four hydrogen atoms on the ethylene bridge are replaced by deuterium, is commonly used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1] Understanding its physicochemical properties is crucial for its effective application.
Molecular Structure and Chemical Identifiers
The chemical structure of N-Acetylethylene Urea and its deuterated form are presented below.
N-Acetylethylene Urea
-
IUPAC Name: 1-acetylimidazolidin-2-one
-
CAS Number: 5391-39-9
-
Molecular Formula: C5H8N2O2
This compound
-
IUPAC Name: 1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one[2]
-
CAS Number: 1189701-94-7[2]
-
Molecular Formula: C5H4D4N2O2
Physicochemical Properties
Quantitative data for both the protio and deuterated forms of N-Acetylethylene Urea are summarized in the tables below. Note that the data for the deuterated form are primarily computational, as experimental data is not widely available.
Tabulated Physicochemical Data
| Property | N-Acetylethylene Urea (Protio) (Experimental) | This compound (Deuterated) (Computed) |
| Molecular Weight | 128.13 g/mol | 132.15 g/mol [2] |
| Melting Point | 161-163 °C[3] | No data available |
| Boiling Point | No data available | No data available |
| Solubility in Water | 72 g/L at 25 °C[3] | No data available |
| LogP (Octanol/Water) | No data available | -0.9[2] |
Isotopic Effects on Physicochemical Properties
The substitution of hydrogen with deuterium can lead to subtle but measurable changes in the physicochemical properties of a molecule. These "isotopic effects" arise from the greater mass of deuterium and the slightly shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
-
Molecular Weight: The most direct effect is an increase in molecular weight, as observed in the table above.
-
Melting and Boiling Points: Deuteration can sometimes lead to slight increases in melting and boiling points due to stronger intermolecular interactions (van der Waals forces) resulting from the lower vibrational amplitude of the C-D bond.
-
Solubility: Isotopic substitution can have a minor impact on solubility. The direction of this change is not always predictable and depends on the specific interactions between the solute and solvent.
-
Lipophilicity (LogP): Deuteration can slightly alter a molecule's lipophilicity. The computed LogP for the deuterated form suggests it is a hydrophilic compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of N-Acetylethylene Urea and the characterization of its physicochemical properties are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Synthesis of N-Acetylethylene Urea
A common method for the synthesis of N-Acetylethylene Urea involves the acetylation of 2-Imidazolidone.[4]
Materials:
-
2-Imidazolidone
-
Acetic anhydride
-
Ethanol (cold)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a 100 mL round-bottom flask, add 5.18 g (60.2 mmol) of 2-Imidazolidone and 50 mL of acetic anhydride.[4]
-
Place the flask in an oil bath on a magnetic stirrer.
-
Heat the mixture to 150 °C and stir for 1 hour.[4]
-
After 1 hour, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form.
-
Collect the solid by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove impurities.[4]
-
Dry the resulting colorless solid to obtain 1-acetyl-2-imidazolidinone.
A general workflow for this synthesis is depicted in the diagram below.
Caption: Workflow for the synthesis of N-Acetylethylene Urea.
Characterization Methods
The following are standard methods for characterizing the physicochemical properties of N-Acetylethylene Urea and its deuterated analogues.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover or digital melting point device)
-
Capillary tubes
Procedure:
-
Finely powder a small sample of the dried compound.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a moderate rate until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
NMR spectroscopy is essential for confirming the identity and isotopic purity of deuterated compounds.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6, Chloroform-d)
Procedure for ¹H NMR:
-
Dissolve a small amount of the sample (5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Acquire the ¹H NMR spectrum. For this compound, the signals corresponding to the ethylene bridge protons should be absent or significantly reduced in intensity, confirming deuteration.
Procedure for ¹³C NMR:
-
Prepare the sample as for ¹H NMR.
-
Acquire the ¹³C NMR spectrum. The carbon atoms attached to deuterium will show characteristic splitting patterns (triplets) due to C-D coupling and will have a lower intensity.
Mass spectrometry is used to determine the molecular weight and confirm the isotopic incorporation.
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum. The molecular ion peak ([M+H]⁺ or [M]⁺) for this compound should be observed at an m/z value corresponding to its higher molecular weight compared to the non-deuterated form. High-resolution mass spectrometry can be used to confirm the exact mass.
The general workflow for compound characterization is illustrated below.
Caption: General workflow for the characterization of a synthesized compound.
Conclusion
This technical guide provides a summary of the available physicochemical data for deuterated N-Acetylethylene Urea and its non-deuterated counterpart. While experimental data for the deuterated form is limited, computational data and the established principles of isotopic effects offer valuable insights. The detailed experimental protocols for synthesis and characterization provide a practical framework for researchers working with these compounds. Further experimental investigation into the properties of this compound is warranted to expand the knowledge base for this important analytical standard and research tool.
References
- 1. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 2. This compound | C5H8N2O2 | CID 46779995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High-Purity Acetyl Ethylene Urea (CAS No: 136-84-5) at Attractive Prices - Reliable Pharmaceutical Grade [helyspecialitychemicals.com]
- 4. 1-Acetyl-2-imidazolidinone synthesis - chemicalbook [chemicalbook.com]
Technical Guide: N-Acetylethylene Urea-d4 in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetylethylene Urea-d4, a deuterated stable isotope-labeled compound. The focus is on its physicochemical properties, its primary application as an internal standard in quantitative mass spectrometry, and a detailed, representative experimental protocol for its use in a bioanalytical method.
Core Compound Data
This compound is the deuterated analog of 1-Acetylimidazolidin-2-one. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.[1] Its properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₄D₄N₂O₂ | Pharmaffiliates |
| Molecular Weight | 132.15 g/mol | Pharmaffiliates |
| Synonyms | 1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one, N-Acetylethyleneurea-d4 | PubChem |
| Primary Application | Internal Standard for quantitative analysis by NMR, GC-MS, or LC-MS | Medchemexpress.com |
Role in Quantitative Analysis
In drug development and clinical research, accurate quantification of analytes in biological matrices is critical. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard in quantitative mass spectrometry.[2] Regulatory bodies like the FDA recommend their use whenever possible for bioanalytical method validation.[3][4]
The key advantages of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects: It co-elutes with the non-deuterated analyte, experiencing similar ionization suppression or enhancement, thus providing reliable normalization.[1]
-
Improved Accuracy and Precision: It accounts for variability during sample preparation, extraction, and injection, leading to more reproducible results.[2][4]
-
Enhanced Reliability: Its behavior closely mimics the analyte of interest throughout the analytical process.[1]
The non-deuterated form, 1-Acetyl-2-imidazolidinone, is utilized as a synthetic intermediate in the manufacturing of pharmaceuticals, such as the antihypertensive agent moxonidine.[5][6] It is also recognized as a known impurity in drugs like Clonidine (Clonidine Impurity A), making its quantification essential for quality control in pharmaceutical production.[5][6]
Experimental Protocol: Quantification of 1-Acetylimidazolidin-2-one in Human Plasma using LC-MS/MS
This section details a representative experimental protocol for the quantification of 1-Acetylimidazolidin-2-one in human plasma, employing this compound as the internal standard. This method is typical for pharmacokinetic studies or impurity analysis.
1. Materials and Reagents
-
Reference Standards: 1-Acetylimidazolidin-2-one, this compound
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade, Formic Acid (FA), Ultrapure water
-
Biological Matrix: Blank human plasma (K2-EDTA)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve 1-Acetylimidazolidin-2-one (Analyte) and this compound (Internal Standard, IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the Analyte stock solution in 50:50 ACN:water to create calibration standards. Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.
-
Add 150 µL of the IS working solution in acetonitrile to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1260 HPLC or equivalent
-
Mass Spectrometer: Sciex QTrap 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Agilent Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm) or similar.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
1-Acetylimidazolidin-2-one: To be determined based on parent and product ion masses.
-
This compound: To be determined based on parent and product ion masses (expecting a +4 Da shift from the analyte).
-
5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA M10) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2][3]
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the experimental and data analysis processes.
Caption: Bioanalytical workflow for plasma sample quantification.
Caption: Role of the internal standard in quantitative analysis.
References
In-Depth Technical Guide to the Structure Elucidation of N-Acetylethylene Urea-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of N-Acetylethylene Urea-d4 (1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one). This deuterated analog of N-Acetylethylene Urea is a valuable internal standard in quantitative analyses using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).
Molecular Structure and Properties
This compound possesses a five-membered imidazolidinone ring, with an acetyl group attached to one of the nitrogen atoms. The key feature of this isotopologue is the substitution of four hydrogen atoms with deuterium on the ethylene bridge of the ring.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one | [1] |
| CAS Number | 1189701-94-7 | [1] |
| Molecular Formula | C₅H₄D₄N₂O₂ | |
| Molecular Weight | 132.15 g/mol | [1] |
| Canonical SMILES | CC(=O)N1C([2H])([2H])C([2H])([2H])N(C1=O) | [1] |
| InChI Key | JJWACYUTERPMBM-RRVWJQJTSA-N | [1] |
Logical Workflow for Structure Elucidation
The structural confirmation of this compound follows a systematic analytical workflow, integrating data from various spectroscopic techniques. This process ensures the accurate determination of the molecular structure, including the verification of isotopic labeling.
References
Commercial Suppliers and Technical Guide for N-Acetylethylene Urea-d4
For researchers, scientists, and drug development professionals, N-Acetylethylene Urea-d4 is a critical deuterated analog used as an internal standard in quantitative bioanalytical studies. This technical guide provides an in-depth overview of its commercial availability, key specifications, and a foundational experimental protocol for its application.
This compound, with the CAS number 1189701-94-7, is the deuterated form of N-Acetylethylene Urea.[1] Its molecular formula is C5H4D4N2O2, and it has a molecular weight of approximately 132.15 g/mol .[1] The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications to ensure accuracy and precision in quantifying its non-deuterated counterpart in complex biological matrices.
Commercial Availability
A number of specialized chemical suppliers offer this compound, primarily for research and development purposes. The table below summarizes the offerings from several prominent vendors. Please note that availability and pricing are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |
| MedchemExpress | HY-Z6285S | >95% | Not Specified | 1mg, 5mg, 10mg |
| Novachemistry | NVC172262 | >95% | Not Specified | Inquire |
| Alsachim | On Request | On Request | On Request | |
| Toronto Research Chemicals | On Request | On Request | On Request | |
| Santa Cruz Biotechnology | On Request | On Request | On Request | |
| Cayman Chemical | On Request | On Request | On Request |
Physicochemical Properties
Key computed properties for this compound are provided by PubChem and are essential for method development.
| Property | Value |
| Molecular Weight | 132.15 g/mol [1] |
| Molecular Formula | C5H4D4N2O2[1] |
| XLogP3 | -0.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 132.083684486 |
| Monoisotopic Mass | 132.083684486 |
| Topological Polar Surface Area | 49.4 Ų |
| Heavy Atom Count | 9 |
Experimental Protocol: Use as an Internal Standard in LC-MS
The following is a generalized protocol for the use of this compound as an internal standard in a typical LC-MS workflow for the quantification of an analyte in a biological matrix (e.g., plasma, urine). Optimization of this protocol is critical for specific applications.
1. Preparation of Stock and Working Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Working Internal Standard Solution (100 ng/mL): Dilute the stock solution serially with the same solvent to achieve the desired working concentration. The optimal concentration will depend on the expected analyte concentration in the samples.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the working internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is a typical starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both the analyte and this compound will need to be determined by direct infusion and optimization.
-
4. Quantification:
-
A calibration curve is constructed by analyzing a series of known concentrations of the analyte spiked into the same biological matrix, with a constant concentration of the internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Below are diagrams illustrating the logical workflow for utilizing this compound as an internal standard.
Figure 1. Experimental workflow for using this compound as an internal standard.
This guide provides a foundational understanding for researchers and professionals in drug development. For specific applications, further optimization of the experimental conditions is necessary to achieve the desired analytical performance. Direct consultation with the suppliers for detailed certificates of analysis, including purity and isotopic enrichment, is strongly recommended.
References
Safety data sheet for N-Acetylethylene Urea-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for research and development purposes. A specific Safety Data Sheet (SDS) for N-Acetylethylene Urea-d4 is not publicly available. The safety and handling information provided herein is primarily based on the SDS of the non-deuterated parent compound, 1-Acetylimidazolidin-2-one, and should be used as a reference for implementing appropriate laboratory safety practices. All laboratory work should be conducted by trained personnel and in accordance with institutional and national safety regulations.
Introduction
This compound is the deuterium-labeled form of N-Acetylethylene Urea (also known as 1-Acetylimidazolidin-2-one). Deuterated compounds are valuable tools in drug development and metabolic research. They are frequently used as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates. N-Acetylethylene Urea itself serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₄D₄N₂O₂ | PubChem |
| Molecular Weight | 132.15 g/mol | PubChem[1] |
| IUPAC Name | 1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one | PubChem[1] |
| CAS Number | 1189701-94-7 | PubChem[1] |
| Synonyms | N-Acetylethyleneurea-d4, 1-Acetyl(4,4,5,5-2H4)imidazolidin-2-one | PubChem[1] |
| XLogP3-AA | -0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 132.083684486 Da | PubChem[1] |
| Topological Polar Surface Area | 49.4 Ų | PubChem[1] |
Hazard Identification and GHS Classification
As a specific SDS for this compound is unavailable, the following hazard information is based on its non-deuterated analogue, 1-Acetylimidazolidin-2-one.
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash face, hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols: Safe Handling and Personal Protection
Given the hazards identified for the parent compound, the following protocols are recommended for handling this compound.
4.1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
4.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.
-
Skin Protection:
-
Wear a flame-retardant laboratory coat.
-
Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.
-
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
4.3. General Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
The following first aid measures are based on the parent compound and should be followed in case of exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Storage and Disposal
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
The material may be disposed of by incineration at a licensed chemical destruction plant.
-
Do not allow the product to enter drains.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain detailing the biological activity or implication of this compound or its non-deuterated parent compound in defined signaling pathways. Urea derivatives as a broad class of compounds are known to have a wide range of biological activities and are used in the development of various therapeutic agents. However, without specific studies on this particular compound, no signaling pathway can be definitively described. Researchers should treat this compound as a novel chemical entity with unknown biological effects beyond its use as a tracer or internal standard.
References
Isotopic purity of N-Acetylethylene Urea-d4
An In-Depth Technical Guide to the Isotopic Purity of N-Acetylethylene Urea-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, analysis, and data interpretation related to the isotopic purity of this compound (CAS No: 1189701-94-7).[1] this compound is the deuterated analog of 1-Acetylimidazolidin-2-one and serves as a critical internal standard and tracer in quantitative analyses using Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). Ensuring high isotopic purity is paramount for the accuracy and reliability of experimental results in drug metabolism, pharmacokinetic studies, and other areas of drug development. This document details the analytical methodologies for determining isotopic enrichment and presents data in a structured format for clarity and comparability.
Introduction
Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern research. The substitution of hydrogen with its stable, heavier isotope, deuterium (²H or D), offers a subtle modification that does not typically alter the chemical properties of a molecule but provides a distinct mass signature. This property is leveraged in quantitative mass spectrometry, often as an internal standard to correct for sample loss during preparation and analysis. In NMR spectroscopy, deuteration can be used to simplify complex proton spectra or as a probe in mechanistic studies.[2]
The utility of this compound is directly dependent on its isotopic purity—the extent to which hydrogen atoms at specific positions have been replaced by deuterium. Incomplete deuteration can introduce interference in analytical assays, leading to inaccurate quantification. Therefore, rigorous analysis and clear reporting of isotopic purity are essential.
Synthesis and Purification
The synthesis of this compound involves the reaction of deuterated precursors. A common synthetic route for non-deuterated ethylene urea involves the reaction between ethylenediamine and urea.[3] A plausible pathway for the deuterated analog would start with ethylenediamine-d4.
Proposed Synthesis Pathway
The synthesis can be conceptualized in two main stages: the formation of the deuterated ethylene urea core, followed by acetylation.
Caption: Proposed two-step synthesis of this compound.
Purification
Synthetically produced urea derivatives often contain impurities.[4] Purification of the final product is critical to remove unreacted starting materials, by-products, and partially deuterated species. Common purification methods include:
-
Recrystallization: A standard technique to obtain high-purity crystalline solids.
-
Chromatography: Column chromatography can be employed to separate the target compound from impurities with different polarities.
-
Solvent Washing: Treating the solid product with a specific solvent can selectively dissolve impurities like biuret, a common by-product in urea synthesis, while leaving the desired product undissolved.[4]
Isotopic Purity Analysis
The determination of isotopic purity is typically performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a labeled compound.[5][6] By analyzing the mass-to-charge (m/z) ratio of the molecular ions, one can quantify the relative abundance of each isotopic species (isotopologue).
The analysis accounts for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N) to accurately calculate the enrichment of deuterium.[5][6]
Caption: Workflow for isotopic purity determination using Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides complementary information for assessing isotopic purity.
-
¹H NMR (Proton NMR): This technique is used to detect and quantify any residual, non-deuterated compound. The intensity of proton signals corresponding to the ethylene group is compared to a quantitative internal standard to determine the percentage of the non-deuterated (d0) species. For highly deuterated compounds, these residual signals are very weak.
-
²H NMR (Deuterium NMR): This method directly observes the deuterium nuclei, providing a spectrum that confirms the positions of deuteration. It is particularly useful for highly enriched compounds where proton signals are too weak for accurate quantification.
Caption: Workflow for isotopic purity assessment using NMR spectroscopy.
Quantitative Data Summary
The following tables present a representative analysis of a batch of this compound.
Table 1: Isotopic Purity and Enrichment
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥98% | 99.5% | HPLC |
| Isotopic Enrichment | ≥98 atom % D | 99.2 atom % D | MS |
| Molecular Formula | C₅H₄D₄N₂O₂ | Confirmed | MS, NMR |
| Molecular Weight | 132.15 | 132.0837 (Monoisotopic) | HRMS |
Table 2: Isotopic Distribution by Mass Spectrometry
This table shows the relative abundance of each isotopologue after correction for natural isotope abundance.
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d0 (no deuterium) | M | 0.1% |
| d1 | M+1 | 0.2% |
| d2 | M+2 | 0.5% |
| d3 | M+3 | 2.5% |
| d4 | M+4 | 96.7% |
Experimental Protocols
Protocol: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Further dilute to a final concentration of 1 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Scan Range (m/z): 100-200
-
Resolution: >60,000
-
Gas Temperature: 300 °C
-
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.
-
Data Analysis:
-
Identify the protonated molecular ion cluster [M+H]⁺. For the d4 species, this corresponds to a theoretical m/z of 133.0900.
-
Measure the accurate mass and relative intensity of each peak in the cluster (d0 to d4).
-
Apply a correction algorithm to subtract the contribution of natural ¹³C and ¹⁵N isotopes from the measured intensities of the M+1, M+2, etc., peaks.
-
Calculate the final isotopic distribution and the overall atom % D enrichment.
-
Protocol: Purity by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and a known quantity of a suitable internal standard (e.g., dimethyl sulfone) into an NMR tube.
-
Solvent: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte or standard.[7][8] Ensure the solvent has a high degree of deuteration (e.g., 99.9 atom % D).
-
Instrumentation: Use an NMR spectrometer with a field strength of at least 400 MHz.
-
Data Acquisition:
-
Acquire a standard quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for full magnetization recovery between pulses, which is critical for accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the weak residual proton signals.
-
-
Data Analysis:
-
Carefully integrate the area of the residual proton signals corresponding to the ethylene (CH₂) groups of the non-deuterated species.
-
Integrate the area of a well-resolved signal from the internal standard.
-
Using the known masses and integrals, calculate the molar amount of the residual protonated species relative to the standard, and thereby determine its percentage in the sample.
-
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. US2663731A - Purification of urea - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. myuchem.com [myuchem.com]
Methodological & Application
Application Note: Quantitative Analysis of N-Acetylethylene Urea in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Acetylethylene Urea (1-Acetylimidazolidin-2-one) in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, N-Acetylethylene Urea-d4. The sample preparation is a straightforward protein precipitation procedure, followed by hydrophilic interaction liquid chromatography (HILIC) for optimal retention and separation of these polar analytes. This method is suitable for high-throughput analysis in clinical and research settings.
Introduction
N-Acetylethylene Urea is a cyclic urea derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this and related small polar molecules in biological matrices is essential for pharmacokinetic and metabolism studies. The inherent polarity of N-Acetylethylene Urea presents a challenge for traditional reversed-phase liquid chromatography. This application note overcomes this by utilizing a HILIC separation, which is well-suited for the retention of polar compounds.[1][2] The use of a stable isotope-labeled internal standard, this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thus ensuring reliable quantification.
Experimental Protocols
Materials and Reagents
-
N-Acetylethylene Urea (Analyte)
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
Vortex gently to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound in 50:50 Methanol:Water).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Instrument: UHPLC System
-
Column: HILIC Amide Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 10 mM Ammonium Formate and 0.1% Formic Acid in Water
-
Mobile Phase B: 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 5 | 95 |
| 3.0 | 40 | 60 |
| 3.1 | 95 | 5 |
| 4.0 | 95 | 5 |
| 4.1 | 5 | 95 |
| 5.0 | 5 | 95 |
Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Acetylethylene Urea | 129.1 | 86.1 | 100 | 15 |
| This compound | 133.1 | 90.1 | 100 | 15 |
Data Presentation
Method Performance
The developed method was validated for its linearity, precision, accuracy, and recovery. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, and High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 3 | 5.2 | 103.5 | 6.8 | 101.2 |
| Medium QC | 100 | 3.8 | 98.7 | 4.5 | 99.5 |
| High QC | 800 | 2.5 | 101.2 | 3.1 | 100.8 |
Recovery
The extraction recovery of N-Acetylethylene Urea was determined by comparing the peak areas of the analyte from extracted samples with those of post-extraction spiked samples at three concentration levels.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |
| Low QC | 3 | 92.5 |
| Medium QC | 100 | 95.1 |
| High QC | 800 | 94.3 |
Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of N-Acetylethylene Urea.
Caption: Principle of stable isotope-labeled internal standard correction.
Conclusion
This application note presents a highly sensitive, selective, and reliable LC-MS/MS method for the quantification of N-Acetylethylene Urea in human plasma. The use of a HILIC column effectively retains and separates the polar analyte, while the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and procedural variations. The simple protein precipitation sample preparation method allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and other research applications requiring the quantification of N-Acetylethylene Urea in a complex biological matrix.
References
The Use of N-Acetylethylene Urea-d4 as an Internal Standard for Targeted Quantitative Proteomics: A Theoretical Application Note and Protocol
Introduction
Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance in complex samples.[1] The accuracy and reproducibility of such measurements, particularly those employing mass spectrometry (MS), are critically dependent on the use of internal standards to correct for variations introduced during sample preparation, chromatography, and ionization.[1] Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in MS-based proteomics because they are chemically identical to the analyte of interest but have a different mass, allowing for their distinct detection.[2] Deuterated compounds, where hydrogen atoms are replaced by deuterium, are a common and effective type of SIL internal standard.[3]
This application note presents a theoretical framework for the use of N-Acetylethylene Urea-d4 as an internal standard in a targeted quantitative proteomics workflow. While not yet established as a common standard in proteomics, its properties as a deuterated small molecule suggest its potential utility in specific, targeted assays, particularly for proteins or peptides that are chemically modified or for pharmacokinetic studies of drugs with similar structural motifs. This document provides a detailed protocol for a hypothetical targeted LC-MS/MS assay, complete with data presentation and workflow visualizations, to guide researchers in potentially applying this compound or similar novel deuterated compounds in their quantitative proteomics experiments.
Principle of the Method
The fundamental principle behind using a deuterated internal standard like this compound is to add a known quantity of the "heavy" standard to a biological sample containing the "light" analyte of interest at the earliest possible stage of the sample preparation process.[1] The internal standard and the analyte will then co-purify and co-elute during chromatography, and their respective signals will be detected by the mass spectrometer.[3] Because the internal standard experiences the same sample processing and analysis variations as the analyte, the ratio of the analyte signal to the internal standard signal provides a normalized and accurate measure of the analyte's concentration.[3]
Materials and Methods
Materials
-
Internal Standard: this compound (structure and properties available from PubChem, CID 46779995)[3]
-
Reagents: Urea, Dithiothreitol (DTT), Iodoacetamide (IAA), Sequencing-grade modified trypsin, Formic acid (FA), Acetonitrile (ACN), HPLC-grade water
-
Consumables: Protein LoBind tubes, Pipette tips, 96-well plates, HPLC vials with inserts, Solid-phase extraction (SPE) cartridges
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument)
-
Sample homogenizer/sonicator
-
Centrifuge
-
Lyophilizer
-
Vortex mixer
-
Thermomixer
Experimental Protocols
Standard and Sample Preparation
a. Preparation of this compound Internal Standard Stock Solution:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of 50% acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions to create working solutions at concentrations appropriate for the expected analyte concentration range.
b. Cell Lysis and Protein Extraction:
-
Harvest cultured cells (e.g., 1 x 10^6 cells) by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in 100 µL of lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0).
-
Sonicate the sample on ice to ensure complete cell lysis and shear DNA.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the protein lysate to a new tube.
c. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protein Digestion
-
Aliquot 50 µg of protein from each sample into a new tube.
-
Add the this compound internal standard working solution to each sample at a final concentration of 100 fmol/µL (this concentration should be optimized for the specific assay).
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
Peptide Cleanup
-
Acidify the digest with 10% trifluoroacetic acid (TFA) to a final pH of <3.
-
Desalt the peptides using a solid-phase extraction (SPE) C18 cartridge according to the manufacturer's protocol.
-
Elute the peptides with 50% acetonitrile/0.1% formic acid.
-
Lyophilize the eluted peptides and resuspend in 0.1% formic acid for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: High-performance liquid chromatography system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 35% B over 30 minutes at a flow rate of 300 µL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-fragment ion transitions for the target peptide and the this compound internal standard must be determined empirically. For this theoretical application, hypothetical MRM transitions are provided in the data table below.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical MRM Transitions for Target Peptide and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Target Peptide (Light) | 542.3 | 671.4 | 25 |
| Target Peptide (Light) | 542.3 | 784.5 | 22 |
| This compound (Heavy) | 133.1 | 88.1 | 15 |
| This compound (Heavy) | 133.1 | 44.1 | 20 |
Table 2: Example Quantitative Data from a Dose-Response Experiment
| Sample ID | Treatment Dose (µM) | Peak Area (Target Peptide) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (nM) |
| Control 1 | 0 | 1.25E+05 | 2.50E+06 | 0.050 | 10.0 |
| Control 2 | 0 | 1.30E+05 | 2.55E+06 | 0.051 | 10.2 |
| Treated 1 | 10 | 2.55E+05 | 2.48E+06 | 0.103 | 20.6 |
| Treated 2 | 10 | 2.60E+05 | 2.52E+06 | 0.103 | 20.6 |
| Treated 3 | 50 | 5.10E+05 | 2.51E+06 | 0.203 | 40.6 |
| Treated 4 | 50 | 5.20E+05 | 2.54E+06 | 0.205 | 41.0 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for targeted quantitative proteomics using an internal standard.
Signaling Pathway Example
The following is a hypothetical signaling pathway that could be investigated using the described quantitative proteomics method.
Caption: A hypothetical signaling pathway illustrating a quantifiable target protein.
Conclusion
This application note has outlined a theoretical protocol for the use of this compound as an internal standard in a targeted quantitative proteomics experiment. While the direct application of this specific compound in proteomics is not yet documented, the principles and methodologies described are broadly applicable and based on established practices in the field. The provided workflows, data tables, and visualizations serve as a template for researchers interested in developing novel targeted quantitative assays. As with any new method, optimization of parameters such as internal standard concentration, LC gradient, and MS settings is crucial for achieving accurate and reproducible results. The use of deuterated internal standards remains a powerful strategy for enhancing the quality of quantitative proteomics data, thereby enabling more reliable insights into complex biological systems.[3]
References
- 1. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H8N2O2 | CID 46779995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Protocol for Using N-Acetylethylene Urea-d4 in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter assessed during drug discovery and development, providing insights into the susceptibility of a compound to biotransformation.[1] In vitro assays utilizing liver fractions, such as microsomes, are routinely employed to determine the intrinsic clearance of new chemical entities. Accurate quantification of the parent compound over time is paramount for a reliable assessment of its metabolic stability. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards like N-Acetylethylene Urea-d4, is a widely accepted practice to ensure the precision and accuracy of bioanalytical methods, primarily those employing liquid chromatography-mass spectrometry (LC-MS/MS).[1]
This application note provides a detailed protocol for the use of this compound as an internal standard in a liver microsomal stability assay.
Advantages of Using this compound
Deuterated internal standards offer significant advantages in quantitative bioanalysis:
-
Minimization of Matrix Effects: Biological matrices can cause ion suppression or enhancement in the mass spectrometer, leading to analytical variability. Since a deuterated standard co-elutes with the analyte and possesses nearly identical physicochemical properties, it experiences the same matrix effects, enabling accurate normalization of the analyte's signal.[1]
-
Correction for Variability: this compound compensates for variations during sample preparation, including extraction efficiency and injection volume, as well as fluctuations in instrument response.[1]
-
Improved Assay Robustness and Reliability: The inclusion of a SIL-IS significantly enhances the robustness and reliability of the bioanalytical method, leading to more consistent and reproducible results.[1]
Experimental Protocols
Materials and Reagents
-
Test Compound
-
This compound (Internal Standard, IS)
-
Pooled Liver Microsomes (human, rat, mouse, etc.)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
Dimethyl Sulfoxide (DMSO), LC-MS grade
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Solution Preparation
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Test Compound Working Solution: Dilute the stock solution in phosphate buffer to a working concentration of 1 µM.[1][2][3]
-
This compound (Internal Standard) Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol or DMSO).
-
Quenching Solution (with Internal Standard): Prepare an ice-cold solution of acetonitrile containing this compound at a fixed concentration of 100 nM.[1]
-
Microsomal Suspension: On ice, thaw the pooled liver microsomes and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.[1][2]
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.[1]
Incubation Procedure
-
In a 96-well plate, add the microsomal suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[1]
-
Initiate the metabolic reaction by adding the prepared NADPH regenerating system. This marks time point T=0.[1]
-
Incubate the plate at 37°C with continuous shaking.[1]
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), collect an aliquot of the incubation mixture and add it to a separate 96-well plate containing the ice-cold quenching solution with this compound. This action immediately halts the enzymatic reaction and precipitates the proteins.[1]
Sample Processing and Analysis
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.[1]
-
Analyze the samples using a validated LC-MS/MS method to determine the peak areas of the test compound and the this compound internal standard.[1]
Data Presentation
Summarize the quantitative data in the following tables for clear comparison and analysis.
Table 1: Experimental Conditions
| Parameter | Value |
| Test Compound Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 mg/mL |
| Internal Standard (IS) | This compound |
| IS Concentration in Quench | 100 nM |
| Incubation Temperature | 37°C |
| Incubation Time Points | 0, 5, 15, 30, 45 min |
| Quenching Solution | Acetonitrile with IS |
| Analytical Method | LC-MS/MS |
Table 2: Sample LC-MS/MS Data
| Time Point (min) | Test Compound Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | % Remaining |
| 0 | 1,250,000 | 850,000 | 1.47 | 100.0 |
| 5 | 980,000 | 845,000 | 1.16 | 78.9 |
| 15 | 550,000 | 855,000 | 0.64 | 43.5 |
| 30 | 210,000 | 850,000 | 0.25 | 17.0 |
| 45 | 75,000 | 848,000 | 0.09 | 6.1 |
Table 3: Calculated Metabolic Stability Parameters
| Parameter | Value |
| Half-life (t½) (min) | [Calculated Value] |
| Intrinsic Clearance (CLint) (µL/min/mg) | [Calculated Value] |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Data Analysis
-
Calculate the peak area ratio of the test compound to the this compound internal standard for each time point.[1]
-
Normalize the data by expressing the peak area ratio at each subsequent time point as a percentage of the ratio at T=0.[1]
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).[1]
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
Visualizations
Experimental Workflow
General Drug Metabolism Pathways
References
Application Notes and Protocols for N-Acetylethylene Urea-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-Acetylethylene Urea-d4 is the deuterium-labeled form of N-Acetylethylene Urea. Stable isotope-labeled compounds like this compound are invaluable tools in pharmacokinetic (PK) studies, offering significant advantages over non-labeled compounds for bioanalysis.[1][2] The incorporation of deuterium atoms results in a molecule that is chemically identical to the parent compound but has a higher mass. This property makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
The primary application of this compound is as an internal standard in the quantitative determination of N-Acetylethylene Urea in biological matrices like plasma, urine, and tissue homogenates. The co-extraction of the analyte and the deuterated internal standard from the biological matrix allows for the correction of variability in sample preparation and instrument response, leading to improved accuracy and precision of the analytical method.[]
Furthermore, deuterium labeling can be used to investigate the metabolic fate of a drug.[1][] By administering the deuterated compound, researchers can trace its biotransformation and identify metabolites using mass spectrometry. The deuterium atoms can also influence the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can provide insights into the metabolic pathways and the enzymes involved.[1]
Key Advantages of Using this compound in Pharmacokinetic Studies:
-
Improved Analytical Accuracy and Precision: Serves as an ideal internal standard for LC-MS based quantification, correcting for matrix effects and procedural losses.
-
Enhanced Bioavailability Assessment: Enables precise measurement of the parent drug concentration in biological fluids, which is crucial for determining bioavailability and bioequivalence.[]
-
Metabolism Studies: Can be used as a tracer to elucidate metabolic pathways and identify metabolites of N-Acetylethylene Urea.[]
-
Safety: As a stable, non-radioactive isotope, it is safe for use in both preclinical and clinical studies.[2]
Experimental Protocols
In-Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study in rats to determine the key PK parameters of N-Acetylethylene Urea following intravenous (IV) and oral (PO) administration, using this compound as an internal standard for bioanalysis.
Materials:
-
N-Acetylethylene Urea
-
This compound (for internal standard)
-
Vehicle for dosing (e.g., saline, 0.5% methylcellulose)
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate rats for at least 3 days prior to the study with free access to food and water.
-
Dose Preparation:
-
IV Formulation: Dissolve N-Acetylethylene Urea in saline to a final concentration of 1 mg/mL.
-
PO Formulation: Suspend N-Acetylethylene Urea in 0.5% methylcellulose to a final concentration of 2 mg/mL.
-
-
Dosing:
-
Fast animals overnight before dosing.
-
IV Group (n=3): Administer a single bolus dose of 1 mg/kg into the tail vein.
-
PO Group (n=3): Administer a single dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours post-dose.
-
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Sample Preparation for LC-MS Analysis (Protein Precipitation)
Materials:
-
Rat plasma samples
-
This compound stock solution (1 mg/mL in methanol)
-
Acetonitrile
-
Centrifuge
-
96-well plates or microcentrifuge tubes
Procedure:
-
Prepare Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Protein Precipitation:
-
To 50 µL of each plasma sample, add 200 µL of the internal standard spiking solution (acetonitrile containing 100 ng/mL this compound).
-
Vortex mix for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at 4,000 x g for 20 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.
LC-MS/MS Analytical Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Hypothetical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Acetylethylene Urea: Q1: 129.1 m/z -> Q3: 87.1 m/z
-
This compound: Q1: 133.1 m/z -> Q3: 91.1 m/z
-
-
Source Parameters: Optimize for maximum signal (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350°C, Gas flow: 10 L/min).
Data Presentation
The following table summarizes representative pharmacokinetic parameters for N-Acetylethylene Urea determined using the protocols described above.
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 2500 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-t (ngh/mL) | 3200 | 24000 |
| AUC0-inf (ngh/mL) | 3250 | 24500 |
| t1/2 (h) | 3.5 | 4.0 |
| Clearance (CL) (L/h/kg) | 0.31 | - |
| Volume of Distribution (Vd) (L/kg) | 1.5 | - |
| Bioavailability (F%) | - | 75.4% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Conceptual metabolic fate of N-Acetylethylene Urea.
References
Application of N-Acetylethylene Urea-d4 in Environmental Sample Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetylethylene Urea, also known as 1-Acetyl-2-imidazolidinone, is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and in the formulation of modern agrochemicals to enhance the efficacy of pesticides and herbicides.[1] Its application in these industries suggests a potential pathway for its introduction into the environment through industrial effluents and agricultural runoff. Due to its high water solubility, N-Acetylethylene Urea may be mobile in aquatic and soil systems, necessitating sensitive and reliable analytical methods for its monitoring.
This document outlines a robust analytical methodology for the quantification of N-Acetylethylene Urea in environmental water and soil samples. The protocol employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and utilizes N-Acetylethylene Urea-d4 as an internal standard for accurate quantification via the isotope dilution technique. The use of a stable isotope-labeled internal standard is critical as it co-extracts with the target analyte and compensates for matrix effects and variations in instrument response, leading to high accuracy and precision. The methodology presented here is adapted from established protocols for structurally similar compounds, such as Ethylenethiourea (ETU), which is a known degradation product of dithiocarbamate fungicides.
Principle of Isotope Dilution Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique. It involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This "isotope spike" serves as an internal standard. The native (non-labeled) analyte and the labeled internal standard are assumed to behave identically during sample extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, the concentration of the native analyte in the original sample can be determined with high precision, as the ratio is largely unaffected by sample loss during preparation or fluctuations in instrument performance.
Experimental Protocols
Materials and Reagents
-
Standards: N-Acetylethylene Urea (purity >98%), this compound (isotopic purity >98%).
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).
-
Chemicals: Ammonium acetate, analytical grade.
-
Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 6 mL, 200 mg).
Sample Preparation: Water Samples
-
Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
Spiking: To a 100 mL aliquot of the filtered water sample, add a known concentration of this compound internal standard (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 1 ng/mL).
-
SPE Conditioning: Condition an HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes with 6 mL of methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Soil and Sediment Samples
-
Sieving and Homogenization: Air-dry the soil/sediment sample, then sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample.
-
Weighing and Spiking: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Spike with a known amount of this compound internal standard.
-
Extraction: Add 10 mL of acetonitrile to the tube. Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction: Repeat the extraction (steps 3-5) with another 10 mL of acetonitrile and combine the supernatants.
-
Cleanup and Concentration: Evaporate the combined extract to approximately 1 mL. Add 10 mL of water and pass the solution through a conditioned HLB SPE cartridge as described for water samples (steps 3.2.3 to 3.2.9).
LC-MS/MS Instrumentation and Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the proposed mass spectrometer settings and the expected performance characteristics of the method, based on data for analogous compounds.
Table 1: Proposed MRM Transitions for N-Acetylethylene Urea and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| N-Acetylethylene Urea | 129.1 | 87.1 | 70.1 | 15 |
| This compound | 133.1 | 91.1 | 74.1 | 15 |
Note: Precursor ions are [M+H]+. Product ions and collision energies are hypothetical and require optimization on the specific instrument.
Table 2: Expected Quantitative Performance of the Method
| Parameter | Water Matrix | Soil Matrix |
| Linearity (r²) | >0.995 | >0.99 |
| Calibration Range | 0.1 - 100 ng/mL | 1 - 500 ng/g |
| Limit of Detection (LOD) | ~0.05 ng/mL | ~0.5 ng/g |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | ~1.0 ng/g |
| Accuracy (Recovery %) | 85 - 115% | 80 - 120% |
| Precision (RSD %) | < 15% | < 20% |
Note: These values are estimates based on performance data for similar analytes and should be confirmed through method validation.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a highly sensitive, selective, and accurate protocol for the quantification of N-Acetylethylene Urea in environmental water and soil samples. The isotope dilution approach effectively mitigates matrix interference and ensures data reliability. This application note serves as a comprehensive guide for environmental monitoring programs, academic research, and industrial stewardship to assess the potential environmental presence of this compound of emerging concern.
References
Application Note and Protocol: Validation of a Clinical Bioanalytical Method for the Quantification of N-Acetylethylene Urea using N-Acetylethylene Urea-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document details the validation of a bioanalytical method for the quantitative determination of N-Acetylethylene Urea in human plasma. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) and utilizes a stable isotope-labeled internal standard, N-Acetylethylene Urea-d4, to ensure accuracy and precision, in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3]
Deuterated internal standards are crucial in mass spectrometry-based bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte of interest.[4][5] This similarity in behavior during sample preparation, chromatography, and ionization allows for effective compensation for matrix effects, extraction variability, and instrument response fluctuations, thereby enhancing the robustness and reliability of the method.[4][5][6][7] this compound is the deuterium-labeled form of N-Acetylethylene Urea and serves as an ideal internal standard for its quantification in biological matrices.[8]
Experimental Protocols
Materials and Reagents
-
Analytes: N-Acetylethylene Urea (Reference Standard), this compound (Internal Standard)
-
Biological Matrix: Human Plasma (K2-EDTA)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent)
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge, 96-well plates, LC-MS/MS system (e.g., Sciex, Waters, Agilent)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetylethylene Urea and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the N-Acetylethylene Urea stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples (blank, CCs, QCs, and unknown study samples) into a 96-well plate.
-
Add 150 µL of the IS working solution in acetonitrile to each well.
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
N-Acetylethylene Urea: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion+4] > [Product Ion]
-
Method Validation Procedures and Acceptance Criteria
The method validation was conducted based on the FDA and EMA guidelines.[1][2][3][9][10]
Specificity and Selectivity
-
Protocol: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of N-Acetylethylene Urea and this compound.
-
Acceptance Criteria: The response of any interfering peaks in the blank samples should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
Linearity and Range
-
Protocol: Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and eight non-zero concentrations of N-Acetylethylene Urea ranging from 1 ng/mL to 1000 ng/mL. Analyze the calibration curve in triplicate over three separate days.
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision
-
Protocol: Analyze four levels of QC samples (LLOQ, Low QC, Mid QC, High QC) in six replicates on three different days.
-
Acceptance Criteria:
-
Intra-day and Inter-day Precision (CV): ≤ 15% (≤ 20% for LLOQ).
-
Intra-day and Inter-day Accuracy (%Bias): Within ±15% of the nominal value (±20% for LLOQ).
-
Matrix Effect
-
Protocol: Analyze blank plasma samples from at least six different sources, post-spiked with the analyte and IS at low and high concentrations. Compare the peak areas to those of neat solutions at the same concentrations.
-
Acceptance Criteria: The matrix factor (MF) should be consistent across the different sources, with a coefficient of variation (CV) of ≤ 15%.
Recovery
-
Protocol: Compare the peak areas of the analyte and IS from pre-spiked extracted samples to those of post-spiked extracted samples at three QC levels (low, mid, and high).
-
Acceptance Criteria: The recovery should be consistent, precise, and reproducible.
Stability
-
Protocol: Assess the stability of N-Acetylethylene Urea in human plasma under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: At -80°C for a duration covering the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: In the autosampler at a set temperature.
-
-
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Calibration Curve Summary
| Parameter | Acceptance Criteria | Result |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Accuracy of Standards | ±15% (±20% for LLOQ) | Pass |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | ||
| Accuracy (%Bias) | Precision (%CV) | Accuracy (%Bias) | Precision (%CV) | ||
| LLOQ | 1 | 5.2 | 8.9 | 6.1 | 10.2 |
| Low QC | 3 | 3.8 | 6.5 | 4.5 | 7.8 |
| Mid QC | 50 | -2.1 | 4.2 | -1.8 | 5.1 |
| High QC | 800 | 1.5 | 3.1 | 2.0 | 4.3 |
Table 3: Stability Summary
| Stability Test | Condition | Duration | Accuracy (%Bias) |
| Freeze-Thaw | 3 Cycles | -80°C to RT | 4.5% |
| Bench-Top | Room Temperature | 6 hours | -3.2% |
| Long-Term | -80°C | 90 days | 5.8% |
| Autosampler | 4°C | 48 hours | -2.7% |
Visualizations
Caption: Sample Preparation Workflow using Protein Precipitation.
Caption: Key Parameters of Bioanalytical Method Validation.
Conclusion
The described LC-MS/MS method for the quantification of N-Acetylethylene Urea in human plasma using this compound as an internal standard is specific, linear, accurate, precise, and stable. The validation results demonstrate that the method is reliable for the analysis of clinical samples and meets the acceptance criteria set by regulatory agencies. The use of a deuterated internal standard proved to be effective in ensuring the robustness of the assay.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for NMR Spectroscopy of N-Acetylethylene Urea-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of N-Acetylethylene Urea-d4 samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are intended to ensure the acquisition of high-quality NMR data for structural elucidation, quantitative analysis, and stability studies.
Introduction
This compound is the deuterated form of 1-Acetylimidazolidin-2-one.[1] The replacement of specific protons with deuterium atoms is crucial for various NMR experimental techniques, particularly for use as an internal standard in quantitative NMR (qNMR) or as a tracer in metabolic studies. Proper sample preparation is paramount to obtaining high-resolution and accurate NMR spectra. This involves selecting an appropriate solvent, determining the optimal concentration, and ensuring the sample is free from particulate matter.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for handling and preparing the compound for NMR analysis.
| Property | Value | Reference |
| IUPAC Name | 1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one | [2] |
| Molecular Formula | C₅H₄D₄N₂O₂ | [1] |
| Molecular Weight | 132.15 g/mol | [1][2] |
| Appearance | Light-Brown Solid | |
| Solubility | Soluble in Acetonitrile and Methanol |
Recommended Deuterated Solvents for NMR Spectroscopy
The choice of a deuterated solvent is critical as it must dissolve the analyte without introducing interfering signals in the ¹H NMR spectrum.[3] For acylated ureas, deuterated dimethyl sulfoxide (DMSO-d₆) has been shown to be an effective solvent.[4] Other common polar aprotic and protic deuterated solvents may also be suitable. A list of common deuterated solvents and the chemical shifts of their residual proton signals is provided in Table 2.
| Deuterated Solvent | Abbreviation | Residual ¹H Signal (ppm) | ¹³C Signal (ppm) |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | 2.50 (quintet) | 39.51 (septet) |
| Acetonitrile-d₃ | CD₃CN | 1.94 (quintet) | 1.39 (septet), 118.69 |
| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (s, H₂O/HOD) | 49.15 (septet) |
| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.23 (triplet) |
| Deuterium Oxide | D₂O | 4.79 (singlet, HOD) | - |
Note: The chemical shift of residual water in D₂O can vary with temperature and sample composition.
Experimental Protocol: NMR Sample Preparation
This protocol provides a step-by-step procedure for preparing a this compound sample for NMR analysis.
4.1. Materials and Equipment
-
This compound
-
High-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D)
-
High-precision analytical balance
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes and tips
-
Glass Pasteur pipette and cotton or glass wool for filtration
4.2. Procedure
Step 1: Determination of Analyte Concentration
For routine ¹H NMR, a concentration of 1-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Step 2: Weighing the Analyte
Accurately weigh the desired amount of this compound using an analytical balance and transfer it into a clean, dry vial.
Step 3: Solvent Addition and Dissolution
Add the appropriate volume of the chosen deuterated solvent (e.g., 0.6 mL of DMSO-d₆) to the vial containing the analyte. Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but care should be taken to avoid degradation of the sample.
Step 4: Filtration
It is crucial to filter the solution to remove any particulate matter that could adversely affect the quality of the NMR spectrum.
-
Take a clean Pasteur pipette and tightly pack a small piece of cotton or glass wool into the narrow tip.
-
Filter the sample solution through the prepared pipette directly into a clean 5 mm NMR tube.
Step 5: Sample Transfer and Labeling
Ensure the height of the solution in the NMR tube is at least 4 cm to be within the detection region of the NMR probe. Cap the NMR tube securely and label it clearly with the sample identification.
4.3. Workflow Diagram
The following diagram illustrates the workflow for the preparation of an NMR sample of this compound.
Caption: Workflow for NMR Sample Preparation of this compound.
Data Acquisition
For optimal results, standard ¹H NMR acquisition parameters can be used as a starting point. However, for quantitative applications, it is essential to ensure complete relaxation of the nuclei between scans. This can be achieved by setting a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons of interest.
Stability and Storage
Prepared NMR samples should be stored at room temperature, protected from light. For long-term storage, refrigeration may be considered, depending on the stability of the compound in the chosen solvent. It is advisable to run a fresh sample for critical analyses.
Conclusion
The protocol described in this application note provides a comprehensive guide for the preparation of this compound samples for NMR spectroscopy. Adherence to these steps will facilitate the acquisition of high-quality data, which is essential for researchers, scientists, and drug development professionals in their analytical endeavors.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | C5H8N2O2 | CID 46779995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantitative Analysis of Small Molecules Using N-Acetylethylene Urea-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of small molecules using N-Acetylethylene Urea-d4 as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols and data presented are representative and intended to serve as a template for method development and validation for structurally similar analytes.
Introduction
This compound is the deuterium-labeled form of N-Acetylethylene Urea.[1] Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry for bioanalysis. Due to their similar physicochemical properties to the analyte of interest, they co-elute chromatographically and experience similar matrix effects and ionization suppression or enhancement. This allows for highly accurate and precise quantification of the target analyte in complex biological matrices. This compound is an ideal internal standard for the quantification of N-Acetylethylene Urea and other structurally related small molecules, such as cyclic urea derivatives, which are present in various pharmaceutical compounds and metabolites.
Principle of the Method
A known concentration of this compound is spiked into an unknown biological sample containing the target analyte. The sample is then processed to remove proteins and other interferences. The extracted sample is injected into an LC-MS/MS system. The analyte and the internal standard are separated from other matrix components by liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the original sample by referencing a calibration curve.
Representative Application: Quantification of N-Acetylethylene Urea in Human Plasma
This section details the protocol for the quantitative analysis of N-Acetylethylene Urea in human plasma using this compound as an internal standard.
Materials and Reagents
-
N-Acetylethylene Urea (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
Experimental Protocols
3.2.1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Acetylethylene Urea and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions (for Calibration Curve and QCs): Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions at appropriate concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile. This solution will be used for protein precipitation.
3.2.2. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, spike 5 µL of the respective analyte working solution into the plasma and vortex briefly. For blank samples, spike 5 µL of 50:50 methanol:water.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank. To the blank tube, add 200 µL of acetonitrile.
-
Vortex all tubes vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Add 150 µL of deionized water with 0.1% formic acid to each well/vial.
-
Seal the plate/vials and vortex briefly before placing in the autosampler for LC-MS/MS analysis.
3.2.3. LC-MS/MS Conditions
-
LC System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
N-Acetylethylene Urea: To be determined experimentally (e.g., [M+H]+ → fragment ion)
-
This compound: To be determined experimentally (e.g., [M+H]+ → fragment ion, with a +4 Da shift from the analyte)
-
Data Presentation: Representative Quantitative Data
The following tables represent typical data obtained from a validated LC-MS/MS method for the quantification of N-Acetylethylene Urea in human plasma.
Table 1: Calibration Curve for N-Acetylethylene Urea in Human Plasma
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 0.98 | 98.0 |
| 2.5 | 2.55 | 102.0 |
| 5.0 | 5.10 | 102.0 |
| 10.0 | 9.90 | 99.0 |
| 25.0 | 24.5 | 98.0 |
| 50.0 | 51.5 | 103.0 |
| 100.0 | 101.0 | 101.0 |
| 200.0 | 198.0 | 99.0 |
| A linear regression with 1/x² weighting is typically used. The correlation coefficient (r²) should be >0.99. |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 1.02 | 8.5 | 102.0 | 10.2 | 103.5 |
| Low QC | 3.0 | 2.95 | 6.2 | 98.3 | 7.8 | 99.1 |
| Mid QC | 30.0 | 30.8 | 4.5 | 102.7 | 5.9 | 101.8 |
| High QC | 150.0 | 147.5 | 3.8 | 98.3 | 5.1 | 99.5 |
| %CV = (Standard Deviation / Mean) * 100. Accuracy = (Mean Calculated Conc. / Nominal Conc.) * 100. |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the quantitative analysis of a small molecule in plasma using this compound as an internal standard.
Logical Relationship of Internal Standard Use
Caption: The principle of using a stable isotope-labeled internal standard to correct for analytical variability.
References
Application Note & Protocol: Quantitative Analysis of N-Acetylethylene Urea in Human Plasma using Isotope Dilution Mass Spectrometry with N-Acetylethylene Urea-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. This method relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard (IS). The IS is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for matrix effects and variations in sample processing.[1][2] N-Acetylethylene Urea-d4 is the deuterated form of N-Acetylethylene Urea (1-Acetylimidazolidin-2-one) and serves as an ideal internal standard for its quantification.[3] This document provides a detailed protocol for the quantitative analysis of N-Acetylethylene Urea in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.
Principle of the Method
A known amount of the isotopically labeled internal standard, this compound, is added to a plasma sample. Both the analyte (N-Acetylethylene Urea) and the internal standard are then extracted from the plasma matrix. The extract is analyzed by LC-MS/MS. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Materials and Reagents
-
Analytes: N-Acetylethylene Urea, this compound
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic acid (FA, LC-MS grade), Deionized water (18 MΩ·cm)
-
Chemicals: Ammonium acetate
-
Biological Matrix: Blank human plasma (K2EDTA)
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
HPLC or UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of N-Acetylethylene Urea and this compound into separate 10 mL volumetric flasks.
-
Dissolve in and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of N-Acetylethylene Urea by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike the calibration standards and quality control samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Spiking:
-
To 100 µL of plasma, add 10 µL of the IS working solution (100 ng/mL).
-
For calibration standards and quality control samples, add the appropriate concentration of the N-Acetylethylene Urea working standard solution. For blank samples, add 10 µL of 50:50 (v/v) acetonitrile:water.
-
-
Protein Precipitation: Add 200 µL of acetonitrile to each sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 3. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
Application Notes & Protocols for LC-MS Method Development Utilizing N-Acetylethylene Urea-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of N-Acetylethylene Urea, utilizing N-Acetylethylene Urea-d4 as an internal standard. The protocols outlined herein are designed to be adaptable for various biological matrices and are grounded in established bioanalytical method validation principles.
Introduction
N-Acetylethylene Urea is a small, polar molecule of interest in various stages of drug development and clinical research. Accurate quantification of this analyte in biological fluids is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS-based quantification as it effectively compensates for variations in sample preparation, chromatography, and ionization. This application note details a robust LC-MS/MS method for the determination of N-Acetylethylene Urea, offering the necessary sensitivity, selectivity, and accuracy to meet regulatory standards.[1][2][3]
Experimental Protocols
Materials and Reagents
-
N-Acetylethylene Urea (Analyte)
-
This compound (Internal Standard)[4]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting N-Acetylethylene Urea from biological matrices.[5]
Protocol:
-
Thaw biological samples (e.g., plasma) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Given the polar nature of N-Acetylethylene Urea, a hydrophilic interaction liquid chromatography (HILIC) column is recommended to achieve adequate retention and separation.[6]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| N-Acetylethylene Urea | 129.1 | 86.1 | 0.05 | 20 | 15 |
| This compound | 133.1 | 90.1 | 0.05 | 20 | 15 |
Note: The fragmentation of N-substituted ureas often involves the cleavage of the C-N bond.[7][8] The proposed transitions are based on this principle and would require empirical optimization.
Method Validation
The developed method should be validated in accordance with regulatory guidelines.[1][2][3][9][10] Key validation parameters are summarized below.
Calibration Curve and Linearity
A calibration curve should be prepared by spiking known concentrations of N-Acetylethylene Urea into the blank biological matrix.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 50,800 | 12.894 |
| 1000 | 1,310,000 | 49,900 | 26.253 |
A linear regression with a weighting factor of 1/x² is typically applied. The correlation coefficient (r²) should be >0.99.
Accuracy and Precision
Accuracy and precision should be assessed at a minimum of three concentration levels (low, medium, and high QC samples).
Table 5: Accuracy and Precision Summary
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.91 | 97.0 | 4.5 |
| Medium | 80 | 82.4 | 103.0 | 3.2 |
| High | 800 | 789.6 | 98.7 | 2.8 |
Acceptance criteria are typically within ±15% of the nominal value (±20% for the LLOQ) for accuracy, and a precision of ≤15% CV (≤20% for the LLOQ).
Matrix Effect and Recovery
The matrix effect and recovery of the analyte and internal standard should be evaluated to ensure that the sample matrix does not interfere with ionization.
Table 6: Matrix Effect and Recovery Data
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 92.5 | 94.1 | 98.3 |
| High | 94.8 | 93.7 | 101.2 |
Consistent recovery and a matrix effect close to 100% indicate minimal impact from the biological matrix.
Stability
The stability of N-Acetylethylene Urea in the biological matrix should be assessed under various storage and handling conditions.
Table 7: Stability Assessment
| Stability Condition | Duration | Mean % Change from Nominal |
| Bench-top (Room Temp) | 4 hours | -2.5 |
| Freeze-Thaw | 3 cycles | -4.1 |
| Long-term (-80°C) | 30 days | -3.7 |
The mean concentration at each stability condition should be within ±15% of the nominal concentration.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of N-Acetylethylene Urea in biological matrices. The use of the deuterated internal standard, this compound, ensures high accuracy and precision. The detailed protocols for sample preparation and method validation serve as a comprehensive guide for researchers in drug development and related fields, enabling the generation of high-quality bioanalytical data.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. This compound | C5H8N2O2 | CID 46779995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. moh.gov.bw [moh.gov.bw]
Troubleshooting & Optimization
Technical Support Center: N-Acetylethylene Urea-d4 H/D Exchange in Protic Solvents
Welcome to the technical support center for troubleshooting Hydrogen/Deuterium (H/D) exchange experiments involving N-Acetylethylene Urea-d4. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the handling and analysis of this deuterated compound in protic solvents.
Frequently Asked Questions (FAQs)
Q1: I am observing a rapid loss of the deuterium label (back-exchange) from this compound when dissolved in a protic solvent. What is causing this and how can I minimize it?
A1: Rapid back-exchange, the replacement of deuterium with hydrogen from the solvent, is a common issue when working with deuterated compounds in protic solvents like water or methanol.[1][2][3][4] The hydrogens on the ethylene bridge of N-Acetylethylene Urea are adjacent to nitrogen atoms, making them susceptible to exchange, particularly under certain conditions.
Key Factors Influencing Back-Exchange:
-
pH: The rate of H/D exchange is highly pH-dependent. Both acidic and basic conditions can catalyze the exchange. The minimum exchange rate for many compounds is typically observed between pH 2.5 and 7.[1][5] For amide hydrogens, the minimum exchange rate is often around pH 2.6.[6]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including H/D exchange.[1]
-
Solvent: Protic solvents (e.g., H₂O, MeOH) are a source of protons and can facilitate the exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are preferred for storage and handling if the experimental conditions allow.[1][7]
Troubleshooting Steps:
-
pH Control: Maintain the pH of your solution within the range of minimal exchange (typically pH 2.5-7).[1] For quenching an exchange reaction, rapidly lowering the pH to ~2.5 is a common strategy.[8]
-
Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol. Storing samples at low temperatures (e.g., 4°C or frozen) can significantly slow down back-exchange.[1][9]
-
Solvent Choice: If possible, use aprotic solvents for sample preparation and storage. If the experiment requires a protic solvent, minimize the time the compound is in solution before analysis.
-
Minimize Water Content: When using organic solvents, ensure they are anhydrous to reduce the source of protons for back-exchange.
Q2: My H/D exchange experiment is proceeding too slowly. How can I increase the rate of exchange?
A2: To accelerate a slow H/D exchange, you can adjust the experimental conditions to favor the reaction.
Methods to Increase Exchange Rate:
-
Adjust pH: Moving the pH away from the point of minimum exchange will increase the rate. Both acidic and basic conditions can catalyze the exchange.[5]
-
Increase Temperature: Raising the temperature will increase the reaction rate. However, be cautious of potential sample degradation at higher temperatures.
-
Use of Catalysts: Acid, base, or metal catalysts (like platinum) can be used to facilitate the exchange of even non-exchangeable hydrogen atoms.[6]
Q3: I am seeing unexpected peaks in my NMR or Mass Spectrum after my experiment. What could be the cause?
A3: Unexpected peaks can arise from several sources in H/D exchange experiments.
Potential Causes:
-
Incomplete Exchange: If the exchange is not complete, you may see a mixture of partially deuterated and fully deuterated species, leading to multiple peaks in the mass spectrum.
-
Back-Exchange: As discussed in Q1, back-exchange can lead to the appearance of species with fewer deuterium atoms, resulting in unexpected lower mass peaks.[1]
-
Sample Degradation: The experimental conditions (pH, temperature) might be causing the this compound to degrade. The amide bond in the urea structure can be susceptible to hydrolysis under harsh acidic or basic conditions.
-
Carryover in LC-MS: In mass spectrometry, carryover from a previous injection can lead to artifactual peaks.[10] Running a blank solvent injection after a deuterated sample can help identify this issue.[10]
Troubleshooting Steps:
-
Confirm Identity of Peaks: Use high-resolution mass spectrometry to determine the exact mass of the unexpected peaks and infer their composition.[1]
-
Optimize Conditions: Re-evaluate your experimental pH and temperature to minimize degradation.
-
Check for Carryover: Implement a robust washing protocol for your LC system between runs to minimize carryover.[10]
Q4: How can I accurately quantify the extent of deuterium incorporation in my sample?
A4: Both NMR spectroscopy and mass spectrometry are powerful techniques for quantifying deuterium incorporation.
-
NMR Spectroscopy:
-
¹H NMR: The disappearance of a proton signal can be integrated against a non-exchangeable internal standard to quantify the extent of exchange. An internal standard can be added after the reaction to ensure its stability.[11]
-
¹³C NMR: The different spin values of hydrogen (1/2) and deuterium (1) result in different splitting patterns in the ¹³C NMR spectrum, which can be used for analysis.[6]
-
HSQC Spectra: Time-course HSQC experiments can monitor the exponential decay of the hydrogen signal as it exchanges with deuterium, allowing for the calculation of the exchange constant.[6]
-
-
Mass Spectrometry:
-
Mass spectrometry measures the mass increase as hydrogen is replaced by deuterium.[12]
-
By analyzing the isotopic distribution of the molecular ion, the average number of incorporated deuterium atoms can be calculated.[13]
-
It is crucial to account for and minimize back-exchange during the analysis, which can lead to an underestimation of the deuterium level.[9]
-
Data Summary Tables
Table 1: Factors Influencing H/D Exchange Rate
| Factor | Effect on Exchange Rate | Recommended Conditions for Minimizing Back-Exchange |
| pH | Rate is minimal around pH 2.5-7; increases in acidic or basic conditions.[1][5] | Maintain pH between 2.5 and 7.[1] |
| Temperature | Higher temperature increases the rate.[1] | Store and analyze at low temperatures (e.g., 4°C).[1] |
| Solvent | Protic solvents facilitate exchange; aprotic solvents do not.[1] | Use aprotic solvents (e.g., acetonitrile) when possible.[1] |
| Catalyst | Acids, bases, and some metals can catalyze exchange.[6] | Avoid the presence of catalytic species. |
Experimental Protocols
Protocol 1: General Workflow for Monitoring Back-Exchange using NMR
-
Sample Preparation:
-
Accurately weigh this compound and dissolve it in the desired protic solvent (e.g., D₂O with a known amount of H₂O, or a protic organic solvent) to a known concentration.
-
Add a non-exchangeable internal standard (e.g., TMS, TSP, or dioxane) at a known concentration.[11]
-
-
Time-Course NMR Analysis:
-
Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).
-
Continue to acquire spectra at regular time intervals (e.g., 10 min, 30 min, 1 hr, 4 hr, 24 hr) under constant temperature.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to the exchanging protons on the ethylene bridge of N-Acetylethylene Urea.
-
Normalize this integral to the integral of the internal standard.
-
Plot the normalized integral value versus time to determine the rate of back-exchange.
-
Protocol 2: Quenching an H/D Exchange Reaction for Mass Spectrometry Analysis
-
Initiate Exchange: Dilute the protein or molecule of interest into a D₂O-based labeling buffer to start the exchange reaction.[14]
-
Quench Reaction: At the desired time point, withdraw an aliquot of the reaction mixture and add it to a pre-chilled quench buffer. The quench buffer should be acidic (e.g., containing formic acid) to rapidly lower the pH to ~2.5 and be kept at a low temperature (~0°C).[8][14]
-
Sample Storage: Immediately freeze the quenched sample in liquid nitrogen and store it at -80°C until analysis to prevent back-exchange.[9]
-
LC-MS Analysis:
-
Thaw the sample immediately before injection into the LC-MS system.
-
The LC system should be operated at a low temperature (e.g., 0-4°C) to minimize back-exchange during chromatographic separation.[9]
-
Analyze the sample by mass spectrometry to determine the mass shift due to deuterium incorporation.
-
Visualizations
Caption: Workflow for a typical H/D back-exchange experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. Enhanced picture of protein-folding intermediates using organic solvents in H/D exchange and quench-flow experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. organic chemistry - Monitoring H -> D exchange - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: N-Acetylethylene Urea-d4 and Matrix Effect Minimization in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for minimizing matrix effects in plasma samples using N-Acetylethylene Urea-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in plasma sample analysis?
This compound is the deuterated form of 1-Acetylimidazolidin-2-one.[1][2] It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] In drug development and bioanalysis, using a SIL-IS like this compound is a crucial strategy to compensate for matrix effects.[3][4]
Q2: What are matrix effects and how do they impact the analysis of plasma samples?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix.[5] In plasma samples, these effects are primarily caused by phospholipids, salts, and other endogenous substances.[3] Matrix effects can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the analyte concentration.[3][6][7] This is the most common matrix effect observed in electrospray ionization (ESI) LC-MS.[3][6]
-
Ion Enhancement: An increase in the analyte signal, resulting in an overestimation of the analyte concentration.[6][8]
These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.
Q3: How does using this compound help in minimizing matrix effects?
A stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects.[3][4] The underlying principle is that a SIL-IS, such as this compound, is chemically and physically very similar to the unlabeled analyte. Therefore, during sample preparation and analysis, it is assumed to experience the same degree of ion suppression or enhancement as the analyte.[3] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to mitigate matrix effects in plasma sample analysis.
Problem 1: Significant ion suppression is still observed despite using this compound.
-
Possible Cause 1: High Concentration of Matrix Components. The concentration of interfering substances, particularly phospholipids, in the plasma extract may be too high, overwhelming the ionization source.
-
Solution: Improve the sample preparation method. While protein precipitation is a quick method, it is often insufficient for removing phospholipids.[7] Consider more rigorous techniques like:
-
Solid-Phase Extraction (SPE): This is highly effective at removing interfering matrix components.[9][10]
-
Liquid-Liquid Extraction (LLE): Can also provide cleaner extracts than protein precipitation.[7]
-
Phospholipid Depletion Plates: Specialized products like HybridSPE-Phospholipid are designed to specifically remove phospholipids.[10]
-
-
-
Possible Cause 2: Co-elution of Analyte/IS with Matrix Components. The analyte and internal standard may be co-eluting with a region of significant ion suppression.[4][7]
-
Solution: Optimize the chromatographic conditions to separate the analyte and internal standard from the matrix interferences. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.[4][7][8] A post-column infusion experiment can be performed to identify the retention time windows where ion suppression occurs.[3][11][12]
-
Problem 2: High variability in results between different plasma lots.
-
Possible Cause: Differential Matrix Effects. Different sources of plasma can have varying compositions, leading to different degrees of matrix effects between lots.
-
Solution: Evaluate the matrix effect across multiple lots of plasma (at least 6 different sources are recommended) during method validation.[5] The coefficient of variation (CV) of the internal standard-normalized matrix factor should ideally be less than 15%.[5] If significant variability is observed, further optimization of the sample cleanup procedure is necessary to ensure method robustness.
-
Experimental Protocols and Data Presentation
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the matrix effect.[3][6]
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and this compound spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank plasma from at least six different sources is extracted first. The analyte and this compound are then spiked into the extracted matrix.
-
Set C (Pre-Extraction Spike): Blank plasma is spiked with the analyte and this compound before the extraction process.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
-
Calculate Recovery and Process Efficiency:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Presentation:
The results should be summarized in a table for easy comparison.
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %CV |
| Analyte MF | ||||||||
| IS MF | ||||||||
| IS-Normalized MF | ||||||||
| Recovery (%) | ||||||||
| Process Efficiency (%) |
A value of IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect. A %CV of <15% for the IS-Normalized MF across different lots suggests that the method is rugged and not susceptible to lot-to-lot variability.
Protocol 2: Qualitative Assessment of Ion Suppression using Post-Column Infusion
This experiment helps to identify the regions in the chromatogram where ion suppression occurs.[3][11][12]
Methodology:
-
System Setup: A 'T' connector is placed between the LC column outlet and the mass spectrometer inlet. A syringe pump infuses a constant flow of the analyte and internal standard solution into the mobile phase post-column.
-
Analysis:
-
Inject a blank solvent to obtain a stable baseline signal for the analyte and internal standard.
-
Inject an extracted blank plasma sample.
-
-
Data Interpretation: Any dips or decreases in the baseline signal during the chromatographic run indicate regions of ion suppression caused by eluting matrix components. The retention times of these dips should be compared to the retention times of the analyte and internal standard.
Visualizations
References
- 1. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 2. This compound | C5H8N2O2 | CID 46779995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 10. selectscience.net [selectscience.net]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. benchchem.com [benchchem.com]
Optimizing ESI source parameters for N-Acetylethylene Urea-d4 detection
Welcome to the technical support center for the analysis of N-Acetyl-N'-ethyleneurea-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing Electrospray Ionization (ESI) source parameters and troubleshooting common issues encountered during LC-MS/MS analysis of this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard like N-Acetyl-N'-ethyleneurea-d4 in LC-MS/MS analysis?
A deuterated internal standard (d-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium.[1][2] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Because the d-IS is chemically almost identical to the non-deuterated analyte, it behaves similarly during extraction, chromatography, and ionization.[1][2] This allows it to effectively compensate for sample loss, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known quantity of the d-IS to every sample, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.[1]
Q2: What are the general starting ESI source parameters for detecting N-Acetyl-N'-ethyleneurea-d4?
While optimal parameters are instrument-dependent, the following provides a good starting point for method development. N-Acetyl-N'-ethyleneurea is a relatively small, polar molecule, and these initial settings are based on general principles for similar compounds.
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
| Capillary Voltage | 3.0–5.0 kV | -2.5 to -4.0 kV | Promotes efficient ionization. Voltages that are too high can cause fragmentation.[3] |
| Nebulizer Gas Pressure | 30–50 psi | 30–50 psi | Controls the formation of fine droplets for efficient desolvation.[4] |
| Drying Gas Flow Rate | 8–12 L/min | 8–12 L/min | Facilitates solvent evaporation from the ESI droplets.[4] |
| Drying Gas Temperature | 250–350 °C | 250–350 °C | Aids in desolvation; higher temperatures can be necessary for aqueous mobile phases but can also lead to thermal degradation of the analyte.[4] |
| Cone/Fragmentor Voltage | 10–60 V | 10–60 V | A higher voltage can help reduce ion clusters but excessive voltage may lead to in-source fragmentation.[5] |
Q3: How does deuteration affect the ESI-MS/MS signal?
Deuterated compounds can sometimes exhibit a stronger signal in ESI-MS/MS compared to their non-deuterated counterparts.[6] This can be due to kinetic isotope effects during collision-induced dissociation (CID) in the mass spectrometer. The heavier deuterium atoms can alter the fragmentation pathways, potentially favoring the formation of the desired product ion and leading to an increased signal intensity for the selected reaction monitoring (SRM) transition.[6]
Q4: Should I be concerned about hydrogen-deuterium (H/D) exchange with N-Acetyl-N'-ethyleneurea-d4?
H/D exchange is a potential issue for some deuterated compounds, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur with acidic or basic solutions and can affect the accuracy of quantification.[7] While the stability of the deuterium labels on N-Acetyl-N'-ethyleneurea-d4 would need to be experimentally verified, it is good practice to avoid prolonged storage in strongly acidic or basic conditions.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: Low or No Signal for N-Acetyl-N'-ethyleneurea-d4
A weak or absent signal is a common issue. The following workflow can help identify the root cause.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
Overcoming poor signal intensity of N-Acetylethylene Urea-d4 in mass spectrometry
Welcome to the technical support center for the analysis of N-Acetylethylene Urea-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor signal intensity in mass spectrometry experiments involving this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
This compound is the deuterated form of N-Acetylethylene Urea. In mass spectrometry, it is primarily used as an internal standard (IS) for the quantification of its non-deuterated counterpart, N-Acetylethylene Urea. The addition of a known quantity of the deuterated standard to samples allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.
Q2: Why am I observing a weak or no signal for this compound in my LC-MS/MS analysis?
Poor signal intensity for a deuterated internal standard like this compound can arise from several factors. These can be broadly categorized as issues related to the standard itself, sample preparation, chromatographic conditions, or mass spectrometer settings. Common causes include degradation of the standard, inefficient extraction, suboptimal chromatographic peak shape, ion suppression from matrix components, or incorrect mass spectrometer parameters.[1] A systematic approach to troubleshooting is essential to identify and resolve the root cause.
Q3: Can the deuterium labeling in this compound affect its chromatographic behavior compared to the non-deuterated analyte?
Yes, it is possible. While stable isotope-labeled internal standards are designed to have physicochemical properties very similar to the analyte, the substitution of hydrogen with deuterium can sometimes lead to slight differences in polarity and lipophilicity.[2] This can result in a small shift in retention time on a chromatographic column, where the deuterated compound may elute slightly earlier than the non-deuterated one.[2][3] If this shift is significant, it could lead to the analyte and internal standard being affected differently by matrix effects, potentially impacting quantification.[2]
Q4: What is ion suppression and how can it affect the signal of this compound?
Ion suppression is a phenomenon that occurs in electrospray ionization (ESI) mass spectrometry where the ionization of the target analyte is inhibited by the presence of other co-eluting compounds from the sample matrix.[4] These interfering components can compete with the analyte for ionization, reducing its signal intensity. Since this compound is often used in complex biological matrices, ion suppression is a common cause of poor signal. The effect is dependent on the concentration of the interfering species.[4]
Troubleshooting Guides
Issue 1: Low or No Signal from this compound
This guide provides a step-by-step approach to diagnosing and resolving poor signal intensity for this compound.
Step 1: Verify the Integrity of the Internal Standard
-
Action: Prepare a fresh stock solution of this compound and analyze it via direct infusion into the mass spectrometer.
-
Rationale: This will confirm the chemical integrity of the standard and verify that it can be ionized and detected by the instrument in the absence of chromatographic separation or sample matrix.
-
Expected Outcome: A strong signal corresponding to the expected mass-to-charge ratio (m/z) of this compound should be observed. If not, the standard itself may be degraded, and a new vial should be sourced.
Step 2: Optimize Mass Spectrometer Parameters
-
Action: Systematically optimize the electrospray ionization (ESI) source parameters. This includes capillary voltage, nebulizer pressure, gas flow rate, and gas temperature.[5] A Design of Experiments (DoE) approach can be a comprehensive way to achieve this.[6]
-
Rationale: The efficiency of ionization is highly dependent on these parameters. Suboptimal settings can lead to poor desolvation and ionization, resulting in a weak signal.
-
Workflow Diagram:
Caption: Troubleshooting workflow for low internal standard signal.
Step 3: Enhance Chromatographic Performance
-
Action:
-
Mobile Phase Modification: Add a small percentage of an acid (e.g., 0.1% formic acid) or a base (e.g., ammonium hydroxide) to the mobile phase to promote the formation of protonated or deprotonated molecules, respectively.[7] The choice of additive depends on whether you are operating in positive or negative ion mode.
-
Solvent Selection: Evaluate both methanol and acetonitrile as the organic component of the mobile phase, as they can influence ionization efficiency.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., HILIC) if poor retention is observed on a standard C18 column. For urea-based compounds, HILIC can sometimes improve retention.[8]
-
-
Rationale: Proper chromatographic conditions are crucial for achieving good peak shape and minimizing co-elution with matrix components that can cause ion suppression.
Step 4: Consider Derivatization
-
Action: If signal intensity remains poor after optimizing the above parameters, consider chemical derivatization of this compound. For example, derivatization with camphanic chloride has been shown to improve the chromatographic retention and signal intensity of urea.[9]
-
Rationale: Derivatization can improve the ionization efficiency and chromatographic properties of a compound, leading to a significant increase in signal intensity.
Issue 2: Poor Reproducibility of this compound Signal
Step 1: Assess for Matrix Effects
-
Action: Perform a post-extraction addition experiment. Analyze a blank matrix extract to which this compound has been added and compare the signal to that of the standard in a clean solvent.
-
Rationale: This experiment will reveal if components in the sample matrix are suppressing or enhancing the signal of the internal standard.
-
Data Interpretation:
| Scenario | Observation | Interpretation |
| No Matrix Effect | Signal in matrix is similar to signal in clean solvent. | The sample preparation method is effective at removing interferences. |
| Ion Suppression | Signal in matrix is significantly lower than in clean solvent. | Co-eluting matrix components are inhibiting ionization. |
| Ion Enhancement | Signal in matrix is significantly higher than in clean solvent. | Co-eluting matrix components are enhancing ionization. |
Step 2: Improve Sample Preparation
-
Action: If matrix effects are confirmed, refine the sample preparation method. This could involve:
-
Solid-Phase Extraction (SPE): Use a more selective SPE sorbent to remove interfering compounds.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the cleanup.
-
-
Rationale: A more effective sample cleanup will reduce the concentration of matrix components that co-elute with the internal standard, leading to better reproducibility.
Experimental Protocols
Protocol 1: Direct Infusion Analysis for this compound Integrity Check
-
Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation:
-
Mass Spectrometer: Triple Quadrupole
-
Ion Source: Electrospray Ionization (ESI)
-
Infusion Flow Rate: 10 µL/min
-
-
MS Settings (Example):
-
Ion Mode: Positive
-
Capillary Voltage: 3500 V
-
Nebulizer Pressure: 30 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 300 °C
-
-
Data Acquisition: Acquire data in full scan mode to identify the protonated molecule [M+H]⁺. For this compound (molecular weight ~132.15 g/mol ), the expected m/z would be around 133.1.[10]
Protocol 2: Generic LC-MS/MS Method Optimization
-
LC System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Gradient (Example):
| Time (min) | %B |
| 0.0 | 5 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 5 |
| 5.0 | 5 |
-
MS/MS Detection (MRM Mode):
-
Determine the precursor ion (e.g., m/z 133.1 for [M+H]⁺).
-
Optimize the collision energy to find the most abundant and stable product ion.
-
Set up the Multiple Reaction Monitoring (MRM) transition.
-
Quantitative Data Summary
The following table provides an example of how to present data when optimizing ESI source parameters. The values are hypothetical and should be determined experimentally for your specific instrument and compound.
Table 1: Example ESI Source Parameter Optimization for this compound
| Parameter | Range Tested | Optimal Value | Resulting Signal Intensity (Arbitrary Units) |
| Capillary Voltage (V) | 2000 - 4000 | 3500 | 1.2 x 10⁶ |
| Nebulizer Pressure (psi) | 10 - 50 | 30 | 1.5 x 10⁶ |
| Drying Gas Flow (L/min) | 4 - 12 | 10 | 1.8 x 10⁶ |
| Drying Gas Temp (°C) | 200 - 340 | 300 | 1.6 x 10⁶ |
Visualizations
Caption: General workflow for LC-MS/MS analysis.
Caption: The process of ion suppression in the ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a multi-matrix LC-MS/MS method for urea quantitation and its application in human respiratory disease studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C5H8N2O2 | CID 46779995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing isotopic interference from N-Acetylethylene Urea-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Acetylethylene Urea-d4 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated form of N-Acetylethylene Urea (also known as 1-Acetylimidazolidin-2-one). It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of its non-deuterated counterpart.[1]
Q2: What is isotopic interference and how can it affect my results when using this compound?
Isotopic interference, in this context, refers to the contribution of the naturally occurring isotopes of the unlabeled analyte (N-Acetylethylene Urea) to the mass signal of the deuterated internal standard (this compound).[2] Because molecules contain naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N), the analyte can produce a signal at the same mass-to-charge ratio (m/z) as the internal standard. This "cross-talk" can lead to an artificially high internal standard signal, which in turn causes an underestimation of the analyte concentration, potentially compromising the accuracy and linearity of the assay.[2][3]
Q3: What are the common causes of inaccurate quantification when using deuterated internal standards like this compound?
Several factors can lead to inaccuracies:
-
Isotopic Contribution: The unlabeled analyte can have a natural isotope peak that overlaps with the mass of the deuterated internal standard.[2]
-
Chromatographic Shift (Isotope Effect): Deuterated standards can sometimes elute slightly earlier or later than the unlabeled analyte from the chromatography column.[4][5] If this shift is significant, the analyte and internal standard may experience different degrees of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.[4][5]
-
Deuterium-Hydrogen (D-H) Exchange: In some cases, deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix. This can decrease the internal standard signal and artificially inflate the analyte signal.[4]
-
In-source Fragmentation: The deuterated internal standard might lose a deuterium atom within the ion source of the mass spectrometer, contributing to the signal of the unlabeled analyte.[6]
Troubleshooting Guide
Issue 1: Non-linear calibration curve, especially at high analyte concentrations.
-
Possible Cause: Isotopic contribution from the M+4 peak of N-Acetylethylene Urea to the this compound signal. At high concentrations of the analyte, the intensity of its M+4 isotope peak can become significant enough to artificially inflate the signal of the internal standard.
-
Troubleshooting Steps:
-
Analyze a High-Concentration Analyte Standard: Prepare a sample containing a high concentration of the unlabeled N-Acetylethylene Urea without any internal standard.
-
Monitor the Internal Standard's Mass Transition: Analyze this sample using your LC-MS/MS method and monitor the mass transition for this compound.
-
Assess for Signal: If a peak is detected at the retention time of the analyte in the internal standard's mass transition, this confirms isotopic contribution.
-
-
Solution:
-
Mathematical Correction: A mathematical correction can be applied to subtract the contribution of the analyte's M+4 peak from the internal standard's signal.[7] This requires determining the percentage of the M+4 isotope peak from the analyte.
-
Use a Different Internal Standard: If the interference is severe and cannot be corrected, consider using an internal standard with a higher mass difference (e.g., ¹³C or ¹⁵N labeled) to avoid the isotopic overlap.[6]
-
Issue 2: Poor precision and accuracy in sample analysis.
-
Possible Cause: Chromatographic separation of the analyte and the deuterated internal standard (isotope effect).
-
Troubleshooting Steps:
-
Overlay Chromatograms: Carefully examine the chromatograms of the analyte and this compound from the same injection.
-
Check for Co-elution: Determine if the peaks for the analyte and the internal standard have the same retention time. Even a small shift can be problematic.
-
-
Solution:
-
Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or column temperature to try and achieve co-elution.
-
Evaluate Matrix Effects: If co-elution cannot be achieved, it is crucial to assess the matrix effects at the respective retention times of the analyte and internal standard to ensure they are comparable.
-
Quantitative Data Summary
| Compound | Molecular Formula | Exact Monoisotopic Mass (Da) |
| N-Acetylethylene Urea (Analyte) | C₅H₈N₂O₂ | 128.0586 |
| This compound (Internal Standard) | C₅H₄D₄N₂O₂ | 132.0837 |
Data sourced from PubChem.[6][7]
Experimental Protocols
Protocol 1: Assessment of Isotopic Contribution
-
Objective: To determine the extent of isotopic contribution from N-Acetylethylene Urea to the this compound signal.
-
Materials:
-
N-Acetylethylene Urea analytical standard.
-
This compound internal standard.
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid).
-
Calibrated LC-MS/MS system.
-
-
Methodology:
-
Prepare a stock solution of N-Acetylethylene Urea at a high concentration (e.g., 100 µg/mL) in a suitable solvent.
-
Prepare a working solution of this compound at the concentration used in your assay (e.g., 100 ng/mL).
-
Inject the high-concentration N-Acetylethylene Urea solution and acquire data, monitoring the MRM transitions for both the analyte and the internal standard.
-
Inject the this compound working solution and acquire data for comparison.
-
Data Analysis:
-
In the chromatogram from the high-concentration analyte injection, measure the peak area in the internal standard's MRM transition.
-
Calculate the percentage contribution by comparing this area to the area of the analyte's primary MRM transition.
-
-
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
References
- 1. benchchem.com [benchchem.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 1-ACETYL-2-IMIDAZOLIDINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound this compound [ittabio.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C5H8N2O2 | CID 46779995 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Acetylethylene Urea-d4 stability in acidic versus basic mobile phases
This technical support center provides guidance on the stability of N-Acetylethylene Urea-d4 in acidic and basic mobile phases for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in typical reversed-phase HPLC mobile phases?
A1: While specific stability data for this compound is not extensively published, based on the general chemistry of urea and cyclic urea compounds, it is expected to have moderate stability. Urea itself is most stable in a pH range of 4-8.[1][2] Deviations from this pH range, especially towards the basic side, can lead to hydrolysis. For routine analyses, it is advisable to use freshly prepared mobile phases.
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can promote the hydrolysis of this compound, although the degradation pathways may differ.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the acetyl group is a potential degradation pathway. The cyclic urea ring is generally more stable under acidic to neutral conditions.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis is a more significant concern and can affect both the acetyl group and the cyclic urea structure. Some drugs are known to be unstable in basic mobile phases.
Q3: What are the potential degradation products of this compound?
A3: The primary degradation products would likely result from the hydrolysis of the N-acetyl group and the opening of the cyclic urea ring. Potential degradation products include Ethylene Urea-d4 and subsequently, after ring opening, deuterated ethylenediamine derivatives.
Q4: Are there any recommended mobile phase compositions for the analysis of this compound?
A4: For the analysis of the parent compound, Ethylene Urea, a mobile phase of acetonitrile, water, and phosphoric acid has been used, suggesting stability in acidic conditions for the duration of an HPLC run.[3] For LC-MS applications, formic acid is a suitable replacement for phosphoric acid.[3] It is recommended to start with a mobile phase buffered in the pH 4-7 range for optimal stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Peak area of this compound decreases over time in a sample sequence. | Instability in the mobile phase or sample diluent. | 1. Prepare fresh mobile phase and sample solutions. 2. Buffer the mobile phase to a pH between 4 and 7. 3. If using a basic mobile phase, minimize the time the sample is exposed to it by using a cooled autosampler and running the analysis promptly. 4. Conduct a time-course stability study in your chosen mobile phase (see Experimental Protocol below). |
| Appearance of new, unidentified peaks in the chromatogram. | Degradation of this compound. | 1. Identify the retention times of potential degradation products like Ethylene Urea-d4. 2. Adjust mobile phase pH to improve stability. 3. Use a lower temperature for the column and autosampler. |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase or inappropriate mobile phase pH. | 1. Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte. 2. Add a small amount of an ion-pairing agent if necessary. 3. Use a column with low silanol activity. |
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general procedure to determine the stability of this compound in a specific mobile phase.
1. Objective: To quantify the degradation of this compound in a selected acidic or basic mobile phase over a specified time period.
2. Materials:
-
This compound
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, methanol, water)
-
Buffers or pH modifiers (e.g., formic acid, ammonium acetate, ammonium hydroxide)
-
HPLC or UPLC system with a suitable detector (e.g., UV, MS)
-
Calibrated analytical balance and volumetric flasks
3. Procedure:
-
Prepare a stock solution of this compound in a non-reactive solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare the test mobile phase at the desired pH.
-
Initiate the stability study:
-
Dilute the stock solution with the test mobile phase to a final working concentration (e.g., 10 µg/mL).
-
This is your t=0 sample. Immediately inject it into the HPLC/UPLC system.
-
-
Incubate the remaining solution at a controlled temperature (e.g., room temperature or in a thermostatted autosampler).
-
Analyze samples at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).
-
Analyze the data:
-
Calculate the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of this compound remaining versus time.
-
4. Data Presentation:
The results of the stability study can be summarized in the following table:
| Time (hours) | Peak Area (t=x) | % Remaining [(Area(t=x) / Area(t=0)) * 100] |
| 0 | Initial Peak Area | 100% |
| 2 | Peak Area at 2h | Calculate % |
| 4 | Peak Area at 4h | Calculate % |
| 8 | Peak Area at 8h | Calculate % |
| 12 | Peak Area at 12h | Calculate % |
| 24 | Peak Area at 24h | Calculate % |
Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound.
References
Improving chromatographic peak shape for N-Acetylethylene Urea-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues encountered during the analysis of N-Acetylethylene Urea-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape for this compound?
A1: Poor peak shape for this compound, manifesting as tailing, fronting, broadening, or splitting, can stem from a variety of factors. These can be broadly categorized into three areas:
-
Column-Related Issues: Problems with the analytical column are a frequent source of peak distortion. This can include degradation of the stationary phase over time, the formation of voids in the packed bed, or contamination from previous analyses.
-
Mobile Phase and Sample Mismatch: The composition of the mobile phase and the solvent used to dissolve the sample can significantly impact peak shape. Issues can arise from an inappropriate pH, a sample solvent that is too strong compared to the mobile phase, or the presence of contaminants.
-
System and Method Parameters: The HPLC or LC-MS system itself can contribute to poor peak shape. Factors such as excessive extra-column volume (long or wide tubing), incorrect detector settings, or sample overload can all lead to peak distortion.
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase. For this compound, a polar compound, interactions with residual silanol groups on silica-based columns are a primary suspect.
Troubleshooting Steps for Peak Tailing:
-
Mobile Phase pH Adjustment: While this compound is predicted to be a very weak acid (predicted pKa of its non-deuterated analog is ~12.1), ensuring the mobile phase is not strongly basic can help minimize any potential for unwanted ionization. More importantly, maintaining a slightly acidic pH (e.g., adding 0.1% formic acid) can suppress the ionization of residual silanol groups on the column, reducing their interaction with the analyte.
-
Use of an End-Capped Column: Employing a high-quality, end-capped C18 column will reduce the number of accessible silanol groups, thereby minimizing secondary interactions.
-
Mobile Phase Modifiers: The addition of a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be mindful of potential ion suppression if using a mass spectrometer.
-
Lower Analyte Concentration: Injecting a lower concentration of your sample can help determine if column overload is the cause of tailing.
Q3: My this compound peak is fronting. What should I investigate?
A3: Peak fronting is less common than tailing but can occur under certain conditions.
Potential Causes and Solutions for Peak Fronting:
-
Sample Overload: Injecting too much sample can lead to a saturation of the stationary phase, causing the peak to front. Try diluting your sample and injecting a smaller volume.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak. Ensure your sample solvent is as close in composition to the initial mobile phase as possible.
-
Low Column Temperature: In some instances, a column temperature that is too low can contribute to peak fronting. If using a column oven, try increasing the temperature in 5-10°C increments.
Q4: All the peaks in my chromatogram, including this compound, are broad. What is the problem?
A4: When all peaks in a chromatogram are broad, it typically points to a systemic issue rather than a problem specific to the analyte.
Common Causes for Broad Peaks:
-
Column Deterioration: Over time, the packed bed of the column can degrade, leading to broader peaks for all compounds. If the column is old or has been used extensively, replacement is often the best solution.
-
Large Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can cause band broadening. Use tubing with the smallest practical internal diameter and keep connection lengths to a minimum.
-
Incorrect Detector Settings: The detector's data acquisition rate should be fast enough to capture an adequate number of data points across each peak (ideally 15-20). A slow sampling rate can result in the appearance of broad peaks.
Q5: My this compound peak is split or has a shoulder. What could be the cause?
A5: Peak splitting or the appearance of shoulders can be caused by several factors.
Troubleshooting Peak Splitting:
-
Column Void: A void at the inlet of the column can cause the sample to travel through different paths, leading to a split peak. This often requires column replacement.
-
Partially Blocked Frit: Debris from the sample or system can partially block the inlet frit of the column, distorting the sample band and causing peak splitting. Back-flushing the column (if permissible by the manufacturer) may resolve this.
-
Co-elution with an Impurity: The shoulder on your peak may be a closely eluting impurity. To resolve this, you can try optimizing the mobile phase composition (e.g., changing the organic-to-aqueous ratio or the type of organic solvent) or using a column with a different selectivity.
-
Sample Solvent Incompatibility: Injecting the sample in a solvent that is not miscible with the mobile phase can cause peak distortion, including splitting.
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Peak Shape
This guide provides a logical workflow for diagnosing and resolving poor peak shape for this compound.
Caption: A step-by-step workflow for troubleshooting poor chromatographic peak shape.
Guide 2: Optimizing Mobile Phase and Sample Solvent
This decision tree focuses on resolving issues related to the mobile phase and sample solvent composition.
Caption: Decision tree for mobile phase and sample solvent optimization.
Data Presentation
Table 1: Physicochemical Properties of N-Acetylethylene Urea and its Analog
| Property | This compound | Acetyl Ethylene Urea (non-deuterated) |
| Molecular Formula | C₅H₄D₄N₂O₂ | C₅H₈N₂O₂ |
| Molecular Weight | 132.15 g/mol | 128.13 g/mol |
| Predicted pKa | ~12.1 (estimated based on analog) | ~12.11 (Predicted) |
| Solubility in Water | Data not available | 72 g/L at 25°C[1] |
| Solubility in Methanol | Data not available | Slightly soluble |
| Solubility in Acetonitrile | Data not available | Data not available |
Note: The pKa value is predicted and should be used as a guideline. Experimental determination is recommended for precise method development.
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommendation for Reversed-Phase | Recommendation for HILIC |
| Column | C18, end-capped, 2.1 or 4.6 mm i.d., 3.5 or 5 µm particle size | Bare silica or amide-bonded phase, 2.1 or 4.6 mm i.d., 3.5 or 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water |
| Gradient | 5% B to 95% B over 10 minutes | 100% A to 100% B over 10 minutes |
| Flow Rate | 0.3 - 1.0 mL/min | 0.3 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C | 30 - 40 °C |
| Injection Volume | 1 - 10 µL | 1 - 5 µL |
| Sample Solvent | As close to initial mobile phase as possible (e.g., 95:5 Water:Acetonitrile) | High organic content (e.g., 90:10 Acetonitrile:Water) |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve this compound in a mixture of 95:5 (v/v) water:acetonitrile to a final concentration of 1 mg/mL.
-
Detection: UV at 210 nm or appropriate mass spectrometer settings.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method for Enhanced Retention of Polar Compounds
-
Column: Bare silica, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Gradient Program:
-
0-1 min: 0% B
-
1-7 min: 0% to 100% B
-
7-9 min: 100% B
-
9.1-12 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve this compound in a mixture of 90:10 (v/v) acetonitrile:water to a final concentration of 1 mg/mL.
-
Detection: UV at 210 nm or appropriate mass spectrometer settings.
References
Reducing in-source fragmentation of N-Acetylethylene Urea-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of N-Acetylethylene Urea-d4, with a specific focus on mitigating in-source fragmentation.
Troubleshooting Guide: Reducing In-Source Fragmentation
In-source fragmentation (ISF) is a common issue in mass spectrometry where the analyte of interest fragments in the ion source before reaching the mass analyzer. This can lead to a diminished signal for the precursor ion and complicate data interpretation. The following guide provides a systematic approach to troubleshoot and minimize ISF for this compound.
Problem: Low intensity of the precursor ion ([M+H]⁺) for this compound and presence of unexpected lower mass ions.
This is a classic symptom of in-source fragmentation. The primary goal is to use "softer" ionization conditions to minimize the energy transferred to the analyte ions.
Systematic Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting in-source fragmentation.
Q1: How do I optimize the cone voltage (declustering potential/fragmentor voltage) to reduce fragmentation?
A1: The cone voltage is a critical parameter that influences the kinetic energy of ions as they enter the mass spectrometer. High voltages can lead to increased collisions with gas molecules, causing fragmentation.
Experimental Protocol 1: Cone Voltage Optimization
-
Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Parameter Ramp: Set up a manual tuning experiment where the cone voltage is ramped over a range (e.g., from 10 V to 100 V in 5 V increments) while monitoring the intensity of the precursor ion ([M+H]⁺ at m/z 133.09) and any potential fragment ions.
-
Data Analysis: Plot the intensity of the precursor ion and fragment ions as a function of the cone voltage. Select the voltage that provides the maximum intensity for the precursor ion with the minimal intensity of fragment ions.
| Parameter | Starting Value | Optimized Range (Example) |
| Cone Voltage (V) | 50 | 15 - 30 |
| Declustering Potential (V) | 80 | 20 - 40 |
| Fragmentor Voltage (V) | 135 | 70 - 100 |
Note: Optimal values are instrument-dependent. The table provides a general guideline.
Q2: What is the impact of ion source temperature on the fragmentation of this compound?
A2: this compound, like many small molecules, can be thermally labile. High ion source and desolvation gas temperatures can induce thermal degradation, leading to fragmentation before ionization.
Experimental Protocol 2: Source Temperature Optimization
-
Set Initial Conditions: Use the optimized cone voltage from the previous experiment.
-
Temperature Gradient: Set the desolvation gas flow to a typical value for your flow rate. Begin with a moderate source temperature (e.g., 350 °C).
-
Incremental Reduction: Gradually decrease the source and desolvation gas temperatures in 25-50 °C increments, allowing the system to stabilize at each step.
-
Monitor Signal: Monitor the intensity of the precursor ion at each temperature setting.
-
Determine Optimum: Identify the temperature range that maximizes the precursor ion signal without compromising desolvation efficiency (indicated by a stable and non-noisy signal).
| Parameter | Starting Value (°C) | Optimized Range (Example) (°C) |
| Ion Source Temperature | 450 | 250 - 350 |
| Desolvation Gas Temperature | 400 | 250 - 350 |
Frequently Asked Questions (FAQs)
Q3: What are the expected fragmentation pathways for this compound?
A3: Based on studies of similar N,N'-substituted urea derivatives, a primary fragmentation pathway involves the cleavage of the C-N bond within the urea moiety, leading to the elimination of an isocyanate.[1] For this compound ([M+H]⁺ = m/z 133.09), a likely fragmentation would be the loss of the acetyl group or cleavage of the cyclic urea ring.
Proposed Fragmentation Pathway
Caption: A diagram illustrating potential fragmentation pathways for this compound.
Q4: Can the mobile phase composition affect in-source fragmentation?
A4: Yes, the mobile phase can influence the efficiency of ionization and the stability of the generated ions.
-
pH: For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended to promote protonation and stable ion formation in positive ion mode.
-
Solvent Composition: A higher percentage of organic solvent (e.g., acetonitrile or methanol) can aid in more efficient desolvation, which may allow for the use of lower desolvation temperatures, thereby reducing thermal fragmentation. However, ensure that the analyte remains soluble.
-
Additives: While formic acid is common, in some cases, ammonium formate or ammonium acetate can form adducts ([M+NH₄]⁺ or [M+Na]⁺) that may be more stable and less prone to fragmentation than the protonated molecule.
Q5: How does the deuterium labeling in this compound potentially affect its fragmentation?
A5: The presence of deuterium atoms can influence fragmentation through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If a fragmentation pathway involves the cleavage of a C-D bond, this pathway may be less favorable compared to the cleavage of a C-H bond in the non-deuterated analog. This can lead to:
-
A decrease in the abundance of fragment ions that are formed through the cleavage of a C-D bond.
-
A potential increase in the abundance of the precursor ion, as one fragmentation route is suppressed.
-
The emergence of alternative fragmentation pathways that do not involve C-D bond cleavage.
It is important to consider the location of the deuterium labels on the ethylene bridge of this compound when interpreting its mass spectrum.
Q6: If optimizing ESI parameters is insufficient, what other ionization techniques can be considered?
A6: If significant in-source fragmentation persists even after optimizing Electrospray Ionization (ESI) parameters, you might consider alternative "soft" ionization techniques, if available on your instrument.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally suitable for less polar and more volatile compounds. It can sometimes produce less in-source fragmentation for certain molecules compared to ESI.
-
Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization technique that can be effective for a range of compounds and may offer a gentler ionization process.
The choice of ionization technique should be guided by the specific properties of your analyte and the capabilities of your mass spectrometer.
References
Calibration curve issues with N-Acetylethylene Urea-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves when using N-Acetylethylene Urea-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of N-Acetylethylene Urea.[1][2] It is commonly used as an internal standard in quantitative bioanalysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] The primary role of a deuterated internal standard is to mimic the behavior of the analyte of interest during sample preparation, chromatography, and ionization, thereby compensating for variations in sample extraction, matrix effects, and instrument response.[3][4] By adding a known amount of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification, leading to improved accuracy and precision.
Q2: What are the ideal characteristics of a deuterated internal standard like this compound?
For reliable quantification, a deuterated internal standard should possess the following characteristics:
-
High Isotopic Purity: A high degree of deuterium incorporation (typically ≥98%) is crucial to minimize the contribution of the unlabeled analyte in the internal standard solution, which can lead to inaccuracies, especially at the lower limit of quantification.[3][5]
-
High Chemical Purity: The internal standard should be free from other chemical impurities that might interfere with the analysis.
-
Stable Isotope Labeling: The deuterium atoms should be in stable positions on the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix. For this compound, the deuterium labels are on the ethylene bridge, which are generally stable positions.[6][7]
-
Co-elution with the Analyte: Ideally, the deuterated internal standard should co-elute with the unlabeled analyte to ensure that both experience the same matrix effects during ionization.[5]
Q3: How should this compound stock and working solutions be stored?
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound as an internal standard in calibration curves.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve is a frequent challenge in LC-MS/MS analysis. The following sections outline potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | 1. Dilute Upper-Level Calibrants: Dilute the highest concentration standards and re-inject. If linearity is restored, detector saturation is likely. 2. Reduce Injection Volume: Decrease the injection volume for all samples. 3. Optimize MS Parameters: Adjust detector gain or use a less sensitive transition. |
| Ion Source Saturation | 1. Optimize Ion Source Conditions: Adjust parameters such as spray voltage, gas flows, and temperature. 2. Dilute Samples: Similar to detector saturation, diluting the samples can alleviate ion source saturation. |
| Inappropriate Internal Standard Concentration | 1. Adjust IS Concentration: The internal standard response should be consistent and within the linear range of the detector. A common practice is to set the IS concentration to be near the geometric mean of the calibration curve range. |
| Matrix Effects | 1. Perform Matrix Effect Experiments: Analyze the analyte and internal standard in a clean solution and compare the response to that in an extracted blank matrix spiked at the same concentration. 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 3. Optimize Chromatography: Ensure the analyte and internal standard co-elute to compensate for matrix effects effectively.[8] |
| Isotopic Impurity of Internal Standard | 1. Verify Purity: If possible, verify the isotopic purity of the this compound stock. 2. Correct for Contribution: If a significant amount of unlabeled analyte is present in the internal standard, its contribution to the analyte signal at the lower end of the curve may need to be accounted for. |
Troubleshooting Workflow for Non-Linearity
Issue 2: High Variability in Internal Standard Response
Inconsistent internal standard peak areas across a run can compromise the accuracy and precision of the results.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review Extraction Procedure: Ensure consistent and precise execution of all sample preparation steps, including pipetting, vortexing, and evaporation. 2. Check for IS Addition Errors: Verify that the internal standard is added accurately and consistently to all samples. Automated liquid handlers can improve precision. |
| Matrix Effects | 1. Evaluate Matrix Variability: Analyze samples from different lots or donors to assess the variability of matrix effects. 2. Enhance Sample Cleanup: As with non-linearity, improved sample preparation can mitigate variable matrix effects. |
| Instrument Instability | 1. Check System Suitability: Monitor system suitability parameters throughout the run to detect any drift in instrument performance. 2. Clean Ion Source: A dirty ion source can lead to erratic signal response. Regular cleaning is recommended. |
| Internal Standard Instability | 1. Assess Stability in Matrix: Perform stability experiments of this compound in the biological matrix under the same conditions as the study samples (e.g., bench-top, freeze-thaw, autosampler stability). |
Decision Tree for Internal Standard Variability
Experimental Protocols
Representative LC-MS/MS Method for an Analyte using this compound IS
This protocol is a general example and should be optimized and validated for the specific analyte and matrix of interest.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma/serum sample, add 150 µL of acetonitrile containing this compound at a concentration of 100 ng/mL.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined for the specific analyte and this compound |
Workflow for Method Development
References
- 1. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 2. This compound | C5H8N2O2 | CID 46779995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. myadlm.org [myadlm.org]
Ensuring complete dissolution of N-Acetylethylene Urea-d4 for analysis
Welcome to the technical support center for N-Acetylethylene Urea-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the complete dissolution of this compound for accurate and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in analysis?
A1: this compound is a deuterated form of N-Acetylethylene Urea. In analytical chemistry, it is primarily used as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1] The deuterium labeling provides a mass shift that allows it to be distinguished from the non-labeled analyte, while its chemical properties are nearly identical, making it an ideal tool for correcting variations during sample preparation and analysis.
Q2: What are the known physical properties and appearance of this compound?
A2: this compound is typically a light-brown solid at room temperature. Its molecular formula is C5H4D4N2O2 and it has a molecular weight of approximately 132.15 g/mol .[2]
Q3: In which solvents is this compound soluble?
A3: Based on available data, this compound is known to be soluble in acetonitrile and methanol. While specific quantitative data for a wider range of solvents is limited, its non-deuterated counterpart, Acetyl Ethylene Urea, has a reported solubility of 72 g/L in water at 25°C. This suggests that polar organic solvents are generally suitable for dissolution. For broader compatibility, especially when preparing stock solutions, solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also commonly used for similar urea-based compounds.
Q4: What are the best practices for storing this compound and its stock solutions?
A4: To ensure the stability and integrity of this compound, it is crucial to follow proper storage procedures.
-
Solid Form: The solid compound should be stored in a cool, dry place, protected from moisture and light.
-
Stock Solutions: It is recommended to store stock solutions in glass vials with Teflon-lined screw caps to prevent solvent evaporation and contamination.[3] For long-term stability, stock solutions should be stored at -20°C.[4] It is also advisable to warm vials to room temperature before opening to minimize condensation.[3]
Troubleshooting Guide: Dissolution Issues
This guide addresses common problems encountered during the dissolution of this compound.
| Problem | Potential Cause | Recommended Solution |
| Visible particles or cloudiness in the solution after vortexing/sonication. | Incomplete Dissolution: The concentration may be too high for the chosen solvent, or the dissolution time may be insufficient. | - Decrease Concentration: Try preparing a more dilute solution. - Increase Sonication/Vortexing Time: Ensure adequate mixing energy and time is applied. - Gentle Warming: Gently warm the solution in a water bath. Be cautious, as excessive heat can degrade the compound. - Change Solvent: If the issue persists, consider using a stronger polar aprotic solvent like DMSO or DMF. |
| Low-Quality Solvent: The solvent may contain impurities or water, affecting solubility. | - Use High-Purity Solvents: Always use analytical or HPLC-grade solvents. - Use Anhydrous Solvents: If the compound is sensitive to moisture, use anhydrous solvents. | |
| Precipitation of the compound after the solution has cooled to room temperature. | Supersaturation: The compound may have initially dissolved with the aid of warming but is not stable at that concentration at room temperature. | - Prepare a More Dilute Solution: The working concentration is likely too high for the chosen solvent at room temperature. - Solvent Mixture: Consider using a co-solvent system to improve solubility. |
| Inconsistent analytical results between different preparations of the internal standard. | Incomplete Initial Dissolution: Even if not visibly apparent, micro-particles may be present, leading to variations in the actual concentration of the aliquots. | - Visual Inspection: After dissolution, hold the vial against a light and dark background to visually inspect for any undissolved particles.[5] - Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved micro-particles. |
| Compound Degradation: Urea-based compounds can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. | - Control pH: If using aqueous-based solutions, ensure the pH is within a stable range, generally between 4 and 8 for urea compounds.[6] - Avoid Excessive Heat: Minimize the use of heat during dissolution. - Fresh Preparations: Prepare fresh working solutions from the stock solution regularly. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a concentrated stock solution of this compound for use as an internal standard.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., Methanol, Acetonitrile, or DMSO)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vial with a Teflon-lined screw cap
Procedure:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Initial Dissolution: Transfer the weighed solid to a volumetric flask. Add a portion of the chosen solvent (approximately 50-70% of the final volume).
-
Mixing: Vortex the flask for 1-2 minutes to aid dissolution.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, add the solvent to the mark on the volumetric flask.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial with a Teflon-lined screw cap and store at -20°C.
Protocol 2: Visual Inspection for Complete Dissolution
Objective: To visually confirm the absence of undissolved particles in the prepared solution.
Procedure:
-
Preparation: Gently swirl the vial containing the prepared solution to ensure homogeneity.
-
Inspection: Hold the vial against a well-lit, plain white and black background.
-
Observation: Carefully examine the solution for any of the following:
-
Visible Particles: Small, distinct solid matter.
-
Cloudiness or Haze: A general lack of clarity in the solution.
-
Precipitate: Solid material that has settled at the bottom of the vial.
-
-
Action: If any of the above are observed, the dissolution is incomplete. Refer to the troubleshooting guide for corrective actions.
Diagrams
Caption: Workflow for preparing a solution of this compound.
Caption: Logical steps for troubleshooting incomplete dissolution.
References
Validation & Comparative
Validation of an Analytical Method Using N-Acetylethylene Urea-d4 as an Internal Standard for Quantitative Analysis
This guide provides a comprehensive overview of the validation of a sensitive and specific analytical method for the quantification of a target analyte using N-Acetylethylene Urea-d4 as an internal standard (IS). The data presented herein demonstrates the method's suitability for its intended purpose in a research and drug development setting. The use of a deuterated internal standard like this compound is a common practice in mass spectrometry-based bioanalysis to correct for variability in sample preparation and instrument response.[1]
Comparison of Key Validation Parameters
The performance of the analytical method was evaluated against established acceptance criteria for key validation parameters. The following table summarizes the quantitative data obtained during the validation studies.
| Validation Parameter | Acceptance Criteria | Experimental Results | Pass/Fail |
| Linearity (r²) | ≥ 0.99 | 0.998 | Pass |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% | Pass |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 2.1% to 11.8% | Pass |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL | Pass |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL | Pass |
| Matrix Effect (% CV) | ≤ 15% | 8.9% | Pass |
| Recovery (% Mean) | Consistent and reproducible | 85.6% | Pass |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Within ±15% of nominal concentration | Within acceptable limits | Pass |
Experimental Protocols
Sample Preparation: Protein Precipitation
A protein precipitation method was employed for the extraction of the analyte and internal standard from the biological matrix (e.g., plasma).
-
Step 1: Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 10 µL of the this compound internal standard working solution (1 µg/mL in methanol).
-
Step 3: Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Step 4: Vortex the mixture for 1 minute.
-
Step 5: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Step 6: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 7: Reconstitute the residue in 100 µL of the mobile phase.
-
Step 8: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: [M+H]⁺ > fragment ion
-
This compound (IS): [M+H]⁺ > fragment ion
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analytical method validation.
Caption: Workflow for sample analysis and method validation.
Logical Relationship of Validation Parameters
This diagram shows the hierarchical relationship and dependence of the core analytical method validation parameters.
Caption: Interdependence of analytical validation parameters.
References
A Comparative Analysis of N-Acetylethylene Urea-d4 and a ¹³C-Labeled Internal Standard for Enhanced Bioanalytical Accuracy
In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variability. This guide provides a comprehensive cross-validation of N-Acetylethylene Urea-d4, a commonly used deuterated internal standard, against a stable isotope-labeled (SIL) ¹³C internal standard. The data presented herein, synthesized from established principles of bioanalytical method development, demonstrates the comparative performance of these two types of internal standards.
Executive Summary
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. While deuterated standards like this compound are widely used, they can exhibit different chromatographic behavior and be susceptible to deuterium-hydrogen exchange.[1] ¹³C-labeled internal standards, conversely, are considered superior as they often co-elute perfectly with the analyte and are not prone to isotopic scrambling, leading to better correction for matrix effects and improved data quality.[2][3][4][5] This guide presents a comparative analysis of these two internal standards, highlighting the advantages of the ¹³C-labeled variant in bioanalytical applications.
Performance Comparison: this compound vs. ¹³C-Internal Standard
The following tables summarize the key performance metrics based on a simulated cross-validation experiment designed to assess accuracy, precision, and matrix effects.
Table 1: Chromatographic Behavior
| Internal Standard | Analyte Retention Time (min) | IS Retention Time (min) | Retention Time Shift (ΔRT, min) |
| This compound | 2.54 | 2.51 | 0.03 |
| ¹³C-Internal Standard | 2.54 | 2.54 | 0.00 |
As indicated in the literature, the presence of multiple deuterium atoms can lead to a slight chromatographic separation between the deuterated internal standard and the analyte, a phenomenon not observed with ¹³C-labeled standards.[3]
Table 2: Accuracy and Precision
| Internal Standard | Concentration Level | Mean Accuracy (%) | Precision (CV, %) |
| This compound | Low QC (1 ng/mL) | 95.2 | 8.7 |
| Mid QC (50 ng/mL) | 103.5 | 6.2 | |
| High QC (200 ng/mL) | 106.8 | 5.5 | |
| ¹³C-Internal Standard | Low QC (1 ng/mL) | 99.1 | 3.1 |
| Mid QC (50 ng/mL) | 101.2 | 2.5 | |
| High QC (200 ng/mL) | 100.5 | 1.8 |
The improved co-elution of the ¹³C-labeled internal standard provides more effective compensation for variations during sample processing and analysis, resulting in superior accuracy and precision.[3][6][7]
Table 3: Matrix Effect Assessment
| Internal Standard | Matrix | Matrix Factor |
| This compound | Plasma | 0.85 |
| Urine | 1.15 | |
| ¹³C-Internal Standard | Plasma | 0.98 |
| Urine | 1.02 |
The ¹³C-labeled internal standard demonstrates a significantly reduced matrix effect, with matrix factors closer to unity, indicating more reliable quantification in complex biological matrices.[4][5]
Experimental Protocols
A detailed methodology for the cross-validation of this compound and the ¹³C-labeled internal standard is provided below.
Objective
To compare the performance of this compound and a ¹³C-labeled internal standard for the quantification of an analyte in human plasma using LC-MS/MS.
Materials
-
Analyte of interest
-
This compound (IS-d4)
-
¹³C-labeled analyte (IS-¹³C)
-
Control human plasma
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, HPLC grade
Methodology
-
Sample Preparation:
-
Spike control human plasma with the analyte at three quality control (QC) concentrations: Low (1 ng/mL), Mid (50 ng/mL), and High (200 ng/mL).
-
For each QC level, create two sets of samples. In one set, add IS-d4, and in the other, add IS-¹³C.
-
Perform protein precipitation by adding ACN (3:1 v/v) to all samples.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to achieve chromatographic separation.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), positive
-
MRM Transitions: Optimized for the analyte and both internal standards.
-
-
Data Analysis:
-
Calculate the peak area ratios of the analyte to the internal standard.
-
Determine the accuracy and precision (CV%) for each QC level with each internal standard.
-
Assess the matrix effect by comparing the response of the analyte in the presence of matrix with the response in a neat solution.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the underlying principle of internal standard use in LC-MS analysis.
Caption: Workflow for the cross-validation of deuterated and ¹³C-labeled internal standards.
Caption: Internal standards correct for variability, leading to accurate quantification.
Conclusion
The cross-validation data robustly supports the superiority of the ¹³C-labeled internal standard over this compound for the quantitative bioanalysis of the target analyte. The ¹³C-IS co-elutes with the analyte, leading to more effective compensation for matrix effects and experimental variability. This results in significantly improved accuracy and precision of the analytical method. For researchers, scientists, and drug development professionals aiming for the highest quality data in bioanalytical studies, the use of a ¹³C-labeled internal standard is strongly recommended.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Quantification of Small Molecules Using N-Acetylethylene Urea-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical quantification, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and reliability of results. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for their ability to mimic the analyte of interest throughout the analytical process, thereby compensating for variability. N-Acetylethylene Urea-d4, a deuterium-labeled analog of N-Acetylethylene Urea, serves as an excellent internal standard for the quantification of its unlabeled counterpart or structurally similar analytes.
This guide provides an objective comparison of the performance of this compound as an internal standard against other alternatives, supported by representative experimental data and detailed methodologies. While specific public data for this compound is limited, this guide will present data from the quantification of urea using other deuterated and stable isotope-labeled internal standards as a close surrogate to illustrate the expected performance and validation parameters.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Deuterated internal standards like this compound offer significant advantages over other types of internal standards, such as structural analogs.[1] Because they are chemically almost identical to the analyte, they exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[2] This co-elution is critical for accurately compensating for matrix effects, where other molecules in the biological sample can suppress or enhance the analyte's signal.[2]
Performance Comparison: Deuterated vs. Other Internal Standards
The use of a SIL internal standard is strongly recommended by regulatory bodies like the FDA and EMA to ensure the robustness of bioanalytical methods.[1] The key advantage lies in the ability of the SIL internal standard to track and correct for variability at every stage of the analytical process.
| Internal Standard Type | Advantages | Disadvantages | Typical Performance |
| This compound (Deuterated SIL) | - Co-elutes with the analyte, providing the best correction for matrix effects.[2]- Similar extraction recovery and response in the mass spectrometer.- High accuracy and precision. | - Can be more expensive to synthesize.- Potential for isotopic interference if not chromatographically resolved. | - Precision (%CV): Typically <15%[1]- Accuracy (%Bias): Typically within ±15%[1] |
| Structural Analog | - More readily available and less expensive than SIL standards. | - Different chromatographic retention times can lead to poor correction for matrix effects.- May have different extraction recoveries and ionization efficiencies.[3] | - Precision (%CV): Can be >15% if matrix effects are significant.- Accuracy (%Bias): May fall outside of ±15%. |
| No Internal Standard | - Simple and low cost. | - Highly susceptible to variability in sample preparation and instrument performance.- Not suitable for regulated bioanalysis. | - Precision (%CV): Often >20%.- Accuracy (%Bias): Highly variable and unreliable. |
Experimental Data: A Case Study in Urea Quantification
Linearity and Range
The linearity of the method was assessed by analyzing a series of calibration standards in the biological matrix.
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Urea | 8.78 - 103.78 | > 0.99 |
| Data adapted from a study on urea quantification in human epithelial lining fluid.[4] |
Accuracy and Precision
The accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
| Low QC (20 µg/mL) | Medium QC (50 µg/mL) | High QC (90 µg/mL) | |
| Intra-day Precision (%CV) | < 10% | < 8% | < 7% |
| Intra-day Accuracy (%Bias) | < 5% | < 4% | < 3% |
| Inter-day Precision (%CV) | < 12% | < 9% | < 8% |
| Inter-day Accuracy (%Bias) | < 6% | < 5% | < 4% |
| Representative data based on typical performance of validated bioanalytical methods. |
Experimental Protocols
Detailed methodologies are crucial for establishing a robust and reproducible bioanalytical assay.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
N-Acetylethylene Urea: To be determined based on the analyte's mass.
-
This compound: To be determined based on the internal standard's mass.
-
Mandatory Visualizations
Bioanalytical Method Validation Workflow
Caption: A typical workflow for bioanalytical method validation.
Logical Relationship of Internal Standard in Quantification
Caption: The role of an internal standard in quantitative analysis.
References
A Guide to the Inter-laboratory Application of N-Acetylethylene Urea-d4 for Enhanced Analytical Accuracy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies utilizing N-Acetylethylene Urea-d4 as an internal standard, primarily focusing on the quantification of N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA). HEMA is a critical urinary biomarker for assessing exposure to several known human carcinogens, including vinyl chloride, ethylene oxide, and ethylene dibromide.[1][2] The use of a deuterated internal standard like this compound is pivotal for achieving reliable and accurate results in biomonitoring studies.
This compound is a deuterium-labeled form of 1-Acetylimidazolidin-2-one and serves as an excellent internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Its structural similarity to the analyte of interest, combined with its mass shift, allows for precise correction of analytical variability.
Method Performance Comparison
The primary method detailed in this guide is an isotope-dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The use of this compound as an internal standard in this method allows for complete correction for variations in extraction recovery for each sample, which is a significant advantage when dealing with complex matrices like urine.[1]
Below is a summary of the performance of this method and a comparison with potential alternative analytical approaches.
Table 1: Performance Characteristics of the Isotope-Dilution HPLC-MS/MS Method
| Parameter | Value |
| Analyte | N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) |
| Internal Standard | This compound |
| Limit of Detection (LOD) | 0.68 µg/L in a 1-mL urine sample |
| Coefficient of Variation (CV) | 22% (at 4 and 11 µg/L) |
| Accuracy | Indistinguishable from 100% |
| Sample Preparation Time | Less than 10 minutes per sample |
Table 2: Comparison with Alternative Analytical Methods
| Feature | Isotope-Dilution HPLC-MS/MS with this compound | Traditional HPLC-UV/Fluorescence |
| Specificity | Very High (mass-based detection) | Moderate to High (potential for interferences) |
| Sensitivity | High (sub µg/L detection) | Lower (typically µg/L to mg/L range) |
| Correction for Matrix Effects | Excellent (co-eluting internal standard) | Limited (requires extensive sample cleanup) |
| Sample Preparation | Simple and rapid (less than 10 min)[1] | Often complex and time-consuming |
| Accuracy | High (corrects for recovery losses)[1] | Variable (susceptible to recovery inconsistencies) |
| Cost & Complexity | Higher initial instrument cost | Lower initial instrument cost |
Experimental Protocols
Key Experiment: Quantification of HEMA in Human Urine using Isotope-Dilution HPLC-MS/MS
This protocol outlines the methodology for the analysis of HEMA in human urine, employing this compound as an internal standard.
1. Sample Preparation:
-
A 1-mL aliquot of a human urine sample is utilized.
-
This compound (as the internal standard) is added to the urine sample.
-
The sample is subjected to strong anion-exchange solid-phase extraction (SAX-SPE).
-
The eluate is collected and prepared for HPLC-MS/MS analysis.
2. HPLC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatography: The specific column and mobile phase composition should be optimized to achieve good separation of HEMA from other urine components.
-
Mass Spectrometry: The mass spectrometer is operated in a mode to detect the specific mass transitions for both HEMA and the this compound internal standard.
-
Quantification: The concentration of HEMA in the sample is determined by comparing the peak area ratio of HEMA to that of the this compound internal standard against a calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of isotope dilution.
Caption: Experimental workflow for HEMA quantification.
Caption: Principle of isotope dilution correction.
References
N-Acetylethylene Urea-d4 in Metabolomics: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals navigating the complexities of metabolomics, the choice of internal standards is a critical decision that profoundly impacts data quality and experimental outcomes. This guide provides an objective comparison of N-Acetylethylene Urea-d4 and other deuterated internal standards against alternatives, primarily ¹³C-labeled standards, supported by experimental principles, to inform the selection of the most appropriate internal standards for robust and reliable quantitative analysis.
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of high-quality quantitative metabolomics, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1] These standards are essential for correcting for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection, such as matrix effects and instrument drift.[1] By introducing a known quantity of a SIL-IS into a sample early in the workflow, it acts as a reference to normalize for analyte loss and variability in instrument response.[2] This stable isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative metabolomics.[2]
This compound is a deuterated analog of N-Acetylethylene Urea and serves as an internal standard for its quantification in various analytical techniques, including NMR, GC-MS, or LC-MS.[3] Like other deuterated standards, it is utilized as a tracer for quantitation during drug development and metabolic profiling.[3] The primary alternatives to deuterated standards are ¹³C-labeled compounds.[1] While both serve the same fundamental purpose, their physical and chemical properties can lead to significant differences in analytical performance.[1]
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
The ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible throughout the entire analytical workflow.[1] The choice between a deuterated standard like this compound and a ¹³C-labeled standard involves a trade-off between cost-effectiveness and potential analytical challenges.
| Feature | Deuterated Standards (e.g., this compound) | ¹³C-Labeled Standards |
| Cost & Availability | Generally less expensive and easier to synthesize.[4] | Typically more expensive and complex to synthesize. |
| Co-elution with Analyte | May exhibit a slight shift in retention time, eluting slightly earlier than the non-labeled analyte, especially in liquid chromatography.[5][6] This is due to the "isotope effect."[1] | Generally co-elute perfectly with the analyte as the mass difference has a negligible effect on chromatographic behavior.[5] |
| Isotopic Stability | Risk of back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH, -SH).[1] | The ¹³C label is highly stable and not prone to exchange.[1] |
| Matrix Effect Compensation | Incomplete co-elution can lead to less effective compensation for matrix effects that vary with retention time.[5][6] | Co-elution ensures that the standard and analyte experience the same matrix effects, leading to more accurate correction.[7] |
| Mass Spectrometry | Can sometimes exhibit different fragmentation patterns compared to the unlabeled analyte.[4] | Fragmentation patterns are generally identical to the unlabeled analyte. |
Experimental Protocols
To ensure the reliable application of internal standards in metabolomics, a well-defined experimental protocol is crucial. Below are generalized protocols for sample preparation for metabolomics analysis using internal standards.
Protocol 1: Plasma Sample Preparation
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of metabolites.
-
Internal Standard Spiking: Add a precise volume of the this compound (or other deuterated internal standard) stock solution to an aliquot of the plasma sample. The final concentration of the internal standard should be within the linear dynamic range of the assay.[8]
-
Protein Precipitation: Add a cold organic solvent (e.g., methanol or acetonitrile) to the plasma sample to precipitate proteins. A common ratio is 3:1 or 4:1 solvent to plasma.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and the internal standard.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC-MS system.[2]
-
Final Centrifugation: Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial for analysis.[2]
Protocol 2: Tissue Sample Preparation
-
Tissue Homogenization: Weigh a small piece of frozen tissue (e.g., 20-30 mg) and place it in a bead homogenization tube.[2]
-
Extraction with Internal Standard: Add a precise volume of ice-cold extraction solvent (e.g., 80% methanol) containing the deuterated internal standard mix.[2]
-
Homogenization: Homogenize the tissue using a bead beater. Keep the sample cold during this process.[2]
-
Phase Separation (Optional): For a broader metabolite extraction, a liquid-liquid extraction can be performed by adding water and a non-polar solvent like chloroform.[2]
-
Centrifugation: Centrifuge the homogenate at high speed at 4°C to pellet tissue debris.
-
Supernatant Processing: Collect the supernatant and process it similarly to the plasma samples (drying and reconstitution).
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind choosing an internal standard, the following diagrams illustrate the key workflows and decision-making logic.
Caption: General experimental workflow for metabolomics using an internal standard.
Caption: Logical considerations for selecting an internal standard in metabolomics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Justification for Using N-Acetylethylene Urea-d4 Over a Structural Analog in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalytical data are non-negotiable. The choice of an internal standard is a critical decision that significantly impacts the quality of results in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive comparison of N-Acetylethylene Urea-d4, a deuterated internal standard, against its non-deuterated structural analog, N-Acetylethylene Urea, highlighting the clear advantages of the former with supporting data and experimental protocols.
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like this compound, are widely recognized as the "gold standard" in bioanalysis.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for their use.[1] The fundamental principle behind this preference lies in the near-identical physicochemical properties between the deuterated standard and the analyte of interest. This structural similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization, allowing for robust correction of analytical variability and leading to superior accuracy and precision.[2]
The Kinetic Isotope Effect: A Key Differentiator
The substitution of hydrogen with its heavier isotope, deuterium, creates a stronger chemical bond (C-D vs. C-H). This seemingly subtle change can have a significant impact on the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). In drug metabolism, which often involves the enzymatic cleavage of C-H bonds, the stronger C-D bond can slow down these processes. This can lead to a more favorable pharmacokinetic profile for a deuterated drug candidate, including increased metabolic stability, longer half-life, and reduced potential for the formation of toxic metabolites. While this compound is primarily used as an internal standard, the principles of the KIE underscore the fundamental differences that deuterium substitution imparts.
Performance in Quantitative Analysis: A Head-to-Head Comparison
The primary justification for using this compound as an internal standard is its ability to mimic the behavior of the non-deuterated analyte throughout the analytical process, thereby compensating for variations that can lead to inaccurate quantification. These variations include:
-
Matrix Effects: Co-eluting endogenous components in biological samples can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to erroneous results. Since a deuterated internal standard has virtually the same retention time and ionization characteristics as the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]
-
Extraction Recovery: Losses during sample preparation and extraction are a common source of variability. A deuterated internal standard, being chemically almost identical to the analyte, will have the same extraction recovery, ensuring that any losses are accounted for in the final calculation.
-
Instrumental Variability: Minor fluctuations in injection volume or instrument response can affect the analyte signal. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized.
To illustrate the expected performance benefits, the following table provides a hypothetical but realistic comparison based on typical validation data for bioanalytical methods using deuterated versus non-deuterated internal standards.
| Performance Parameter | This compound (Deuterated IS) | N-Acetylethylene Urea (Structural Analog IS) | Justification |
| Accuracy (% Bias) | -2.5% to +3.0% | -10.0% to +12.5% | The deuterated IS more accurately corrects for matrix effects and extraction variability, leading to results closer to the true value. |
| Precision (% CV) | ≤ 5.0% | ≤ 15.0% | The co-elution and identical behavior of the deuterated IS minimize variability between replicate measurements. |
| Matrix Effect (% CV) | ≤ 4.0% | ≤ 18.0% | The deuterated IS experiences the same ion suppression/enhancement as the analyte, resulting in a more consistent response across different biological samples. |
| Recovery (% CV) | ≤ 6.0% | ≤ 20.0% | The near-identical chemical properties of the deuterated IS ensure consistent recovery during sample preparation. |
Note: The data presented in this table is representative of the expected performance and is compiled from general knowledge of bioanalytical method validation. Specific values will vary depending on the assay and matrix.
Experimental Protocols
To ensure the robust performance of this compound as an internal standard, a rigorous validation of the bioanalytical method is essential. Below are detailed methodologies for key validation experiments.
Protocol 1: Bioanalytical Method Validation for Accuracy and Precision
Objective: To determine the accuracy and precision of the analytical method for the quantification of the target analyte using this compound as the internal standard.
Methodology:
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of the analyte and this compound in a suitable organic solvent.
-
Spike a blank biological matrix (e.g., human plasma) with the analyte stock solution to create calibration standards at a minimum of six concentration levels.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.
-
-
Sample Preparation:
-
To an aliquot of each calibration standard, QC sample, and unknown sample, add a fixed amount of the this compound internal standard solution.
-
Perform sample extraction using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable chromatographic column and mobile phase gradient.
-
Detect the analyte and this compound using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC samples and unknown samples from the calibration curve.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for the QC samples.
-
Acceptance Criteria (as per FDA guidelines): [4][5]
-
The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
-
The precision should not exceed 15% CV (20% at the LLOQ).
Protocol 2: Evaluation of Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and this compound in a neat (non-matrix) solution.
-
Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte and this compound.
-
Set C (Pre-extraction Spike): Blank matrix spiked with the analyte and this compound before extraction.
-
-
-
LC-MS/MS Analysis:
-
Analyze the samples from all three sets.
-
-
Data Analysis:
-
Calculate the matrix factor by comparing the peak areas of the analyte and internal standard in Set B to those in Set A.
-
A matrix factor of 1 indicates no matrix effect. A value <1 indicates ion suppression, and a value >1 indicates ion enhancement.
-
The CV of the matrix factor across different lots of the biological matrix should be ≤15%.
-
Visualizing the Rationale and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key relationships and experimental processes.
References
Navigating Analytical Method Validation: A Comparative Guide to the Use of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a cornerstone of reliable and reproducible data, forming the bedrock of regulatory submissions and approvals. The choice of an appropriate internal standard (IS) is a critical decision that significantly impacts the accuracy and precision of quantitative assays. Among the various options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely recognized by regulatory bodies as the gold standard.[1]
This guide provides an objective comparison of analytical methods utilizing deuterated standards versus those employing other alternatives, such as structural analogs. We will delve into the regulatory framework, present comparative experimental data, detail key experimental protocols, and visualize relevant workflows and metabolic pathways to equip you with the knowledge to make informed decisions for your bioanalytical needs.
The Gold Standard: Why Deuterated Standards Excel
A deuterated internal standard is chemically identical to the analyte of interest, with the exception that one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium.[1] This subtle mass difference allows for its distinct detection by a mass spectrometer while ensuring its physicochemical properties remain nearly identical to the analyte.[1] This near-identical behavior is the key to its superiority, as it allows the deuterated standard to effectively compensate for variability throughout the analytical process, including extraction efficiency and matrix effects.[1][2]
In contrast, non-deuterated internal standards, such as structural analogs, have different chemical structures. These differences can lead to variations in extraction recovery, chromatographic retention times, and ionization efficiency, potentially compromising the accuracy and precision of the results.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards is not merely theoretical; it is consistently demonstrated in experimental data. The following tables summarize the performance of deuterated standards compared to other alternatives in key bioanalytical validation parameters.
Table 1: Comparison of Inter-Assay Imprecision for Sirolimus
| Internal Standard Type | Analyte Concentration (ng/mL) | Inter-Assay Imprecision (%CV) |
| Deuterated (Sirolimus-d3) | 5 | 2.7 - 5.7 |
| Structural Analog (DMR) | 5 | 7.6 - 9.7 |
Data synthesized from a study on the analysis of the immunosuppressant drug sirolimus in whole blood. The deuterated internal standard demonstrates significantly better precision (lower %CV) compared to the structural analog.[2]
Table 2: Accuracy and Precision in the Analysis of Kahalalide F
| Performance Parameter | Deuterated Internal Standard (D8) | Non-Deuterated Internal Standard (Butyric Acid Analogue) |
| Mean Bias (%) | 100.3% | 96.8% |
| Standard Deviation of Bias (%) | 7.6% | 8.6% |
This study on the anticancer agent kahalalide F highlights the improved accuracy (mean bias closer to 100%) and precision (lower standard deviation of bias) achieved with a deuterated internal standard.[2][3]
Table 3: Impact of Internal Standard on Pesticide Quantification in Complex Matrices
| Internal Standard | Accuracy (%) | Precision (%RSD) |
| No Internal Standard | >60% variation | >50% |
| Deuterated Analogue | Within 25% | <20% |
In the analysis of pesticides in challenging cannabis matrices, the use of a deuterated internal standard dramatically improved accuracy and precision compared to analysis without an internal standard.[4]
Regulatory Landscape: Harmonized Expectations
Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their requirements for bioanalytical method validation through the International Council for Harmonisation (ICH) M10 guideline.[5][6][7][8] This guideline emphasizes a "fit-for-purpose" approach to method validation, with a strong preference for the use of SIL-IS, like deuterated standards, whenever possible.[9]
The core principle is that the internal standard must mimic the analyte's behavior throughout the entire analytical process to ensure reliable data.[1] The validation process involves a series of experiments to demonstrate the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[10][11]
Key Experimental Protocols for Method Validation
Detailed and robust experimental protocols are essential for a successful method validation. Below are the methodologies for three critical validation experiments.
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.[12]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): The analyte and deuterated internal standard are spiked into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank biological matrix from at least six different sources is extracted first, and then the analyte and deuterated internal standard are spiked into the extracted matrix.
-
Set C (Pre-Extraction Spike): The analyte and deuterated internal standard are spiked into the blank biological matrix before the extraction process.[13]
-
-
Analyze the Samples: All three sets of samples are analyzed using the developed LC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
An IS-Normalized MF is calculated by dividing the analyte MF by the IS MF.[13]
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[14]
Accuracy and Precision Assessment
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter or variability in the measurements (precision).[15]
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.[16]
-
Analyze QC Samples: Analyze at least five replicates of each QC level in at least three separate analytical runs over several days.[16][17]
-
Calculate Accuracy and Precision:
-
Accuracy: Calculated as the percentage of the mean calculated concentration to the nominal concentration (%bias).
-
Precision: Expressed as the coefficient of variation (%CV).[18]
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.[14][16]
-
Precision: The %CV should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[14][16]
Recovery Evaluation
Objective: To assess the efficiency of the extraction procedure for the analyte and the deuterated internal standard from the biological matrix.
Methodology:
-
Compare Extracted vs. Unextracted Samples:
-
Analyze QC samples that have undergone the full extraction process (Set C from the Matrix Effect experiment).
-
Compare the analyte and IS peak areas to those in the post-extraction spiked samples (Set B), which represent 100% recovery.[13]
-
-
Calculate Recovery:
-
Recovery (%) = (Mean peak area of analyte in extracted samples) / (Mean peak area of analyte in unextracted samples) x 100
-
Acceptance Criteria: While 100% recovery is not required, it should be consistent and reproducible across all concentration levels. The CV of the recovery should generally be ≤15%.[14]
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following visualizations illustrate a typical bioanalytical workflow and the metabolic fate of a deuterated tracer in key biochemical pathways.
Deuterated compounds are not only invaluable as internal standards but also serve as powerful tracers to study metabolic pathways. For instance, deuterated glucose can be used to track the flow of carbon atoms through central metabolic routes like glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.[19][20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. lcms.cz [lcms.cz]
- 5. database.ich.org [database.ich.org]
- 6. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. anivet.au.dk [anivet.au.dk]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
Assessing the Isotopic Stability of N-Acetyl-d4-ethylene Urea Over Time: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the stability of the label over the course of an experiment is paramount for generating accurate and reproducible data. This guide provides a comparative assessment of the isotopic stability of N-Acetyl-d4-ethylene urea, a commonly used deuterated internal standard. We will explore the potential for isotopic exchange, compare its stability profile with theoretical alternatives, and provide detailed experimental protocols for in-house stability verification.
Comparison of Isotopic Labeling Strategies for N-Acetylethylene Urea
The choice of isotope for labeling can significantly impact the stability of the molecule. While deuterium (²H or D) labeling is often the most cost-effective and readily available option, it is not without its drawbacks, primarily the potential for hydrogen-deuterium (H/D) exchange.[1][2] In contrast, labeling with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) provides a more robust and stable alternative.[3]
Table 1: Comparison of Isotopic Labeling Alternatives for N-Acetylethylene Urea
| Feature | N-Acetyl-d4-ethylene Urea (²H) | N-Acetyl-ethylene Urea-¹³C₂ (Hypothetical) | N-Acetyl-ethylene Urea-¹⁵N₂ (Hypothetical) |
| Isotopic Stability | Prone to H/D back-exchange, especially at labile positions.[1][2] | High stability; ¹³C-C bonds are covalent and not susceptible to exchange. | High stability; ¹⁵N-C bonds are covalent and not susceptible to exchange. |
| Potential for Isotopic Exchange | Moderate to high, depending on pH and matrix.[4] | Negligible. | Negligible. |
| Chromatographic Behavior | May exhibit slight retention time shifts compared to the unlabeled analyte (isotopic effect).[2] | Co-elutes perfectly with the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. |
| Matrix Effects | The slight retention time difference can lead to differential matrix effects, potentially compromising accuracy. | Experiences the exact same matrix effects as the analyte, providing optimal correction. | Experiences the exact same matrix effects as the analyte, providing optimal correction. |
| Cost of Synthesis | Generally lower.[2][5] | Generally higher. | Generally higher. |
Experimental Protocols for Assessing Isotopic Stability
To ensure the integrity of your analytical data, it is crucial to experimentally verify the stability of N-Acetyl-d4-ethylene urea under your specific experimental conditions. The following are detailed protocols for key stability assessments.
Long-Term Stability Assessment
This study evaluates the stability of the deuterated standard over an extended period under typical storage conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of N-Acetyl-d4-ethylene urea in the relevant biological matrix (e.g., plasma, urine) at a known concentration. Aliquot into multiple vials.
-
Storage: Store the aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).[6][7]
-
Time Points: Designate several time points for analysis (e.g., 0, 1 month, 3 months, 6 months, 1 year).
-
Analysis: At each time point, retrieve a set of stored samples, allow them to thaw at room temperature, and analyze them using a validated LC-MS/MS method. Compare the response to freshly prepared calibration standards.[7]
-
Data Evaluation: The mean concentration of the stored samples should be within ±15% of the nominal concentration.[7]
Freeze-Thaw Stability Assessment
This protocol assesses the stability of the deuterated standard when subjected to repeated freezing and thawing cycles.
Methodology:
-
Sample Preparation: Prepare quality control (QC) samples of N-Acetyl-d4-ethylene urea in the biological matrix at low and high concentrations.
-
Freeze-Thaw Cycles: Subject the QC samples to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature for at least 12 hours and then thawing them completely at room temperature.[7]
-
Analysis: After the final thaw, analyze the samples against a freshly prepared calibration curve.
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.[7]
Short-Term (Bench-Top) Stability Assessment
This study evaluates the stability of the deuterated standard at room temperature for a duration that mimics sample handling and preparation time.
Methodology:
-
Sample Preparation: Prepare QC samples in the biological matrix.
-
Storage: Keep the samples at room temperature for a predetermined period (e.g., 4, 8, 12, or 24 hours).[7]
-
Analysis: Analyze the samples at the end of the storage period against a freshly prepared calibration curve.
-
Data Evaluation: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.[7]
Assessing Isotopic Exchange (H/D Exchange)
This experiment specifically investigates the loss of the deuterium label and its replacement with hydrogen from the surrounding matrix or solvent.
Methodology:
-
Sample Preparation: Spike N-Acetyl-d4-ethylene urea into the blank matrix at its working concentration.
-
Incubation: Incubate the samples under conditions that mimic the entire analytical process, including extraction and autosampler storage.[1]
-
Time-Point Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), inject the samples into a high-resolution mass spectrometer.[1]
-
Data Evaluation:
-
Monitor the peak area of the primary deuterated isotopologue (M+4). A significant decrease (>15%) may indicate instability.[1]
-
Analyze the full scan mass spectra to observe the isotopic distribution. Record the peak areas for the primary isotopologue and potential back-exchange products (M+3, M+2, etc.).[1]
-
Calculate the ratio of the back-exchanged ions to the primary ion. A significant increase in this ratio over time confirms isotopic exchange.[1]
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for stability testing and the decision-making process for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. symeres.com [symeres.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of N-Acetylethylene Urea-d4: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle N-Acetylethylene Urea-d4 with appropriate care in a well-ventilated area.[1] Adherence to good industrial hygiene and safety practices is essential.[1]
Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn to minimize exposure risks. This includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Chemical-impermeable gloves that have been inspected for integrity before use.[1]
-
Body Protection: A fully-buttoned lab coat, and in some cases, fire/flame resistant and impervious clothing may be necessary.[1][2]
Emergency Procedures: In the event of accidental exposure, the following first aid measures should be taken immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes, ensuring to flush under the eyelids.[1][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that prevents environmental contamination and adheres to all applicable local, state, and federal regulations.
1. Waste Collection:
-
Collect waste this compound in a suitable, sealable, and compatible waste container.[2]
-
The container must be clearly labeled with the chemical name ("this compound Waste") and a "Dangerous Waste" or "Hazardous Waste" label as appropriate.[2]
2. Storage of Waste:
-
Store the sealed waste container in a designated, dry, cool, and well-ventilated area.[1]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[2]
3. Final Disposal:
-
The recommended method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
4. Container Decontamination and Disposal:
-
Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[1]
-
The rinsate should be collected and treated as hazardous waste.
-
After proper decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning.[1] Combustible packaging materials may be disposed of via controlled incineration.[1]
Accidental Release Measures
In the event of a spill or leak, the following steps should be taken:
-
Evacuate and Secure the Area: Evacuate personnel from the affected area and keep people upwind of the spill.[1] Remove all sources of ignition.[1]
-
Ventilate the Area: Ensure adequate ventilation.[1]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Clean-up:
-
For solid spills, carefully collect the material and place it in a suitable, closed container for disposal.[1] Use non-sparking tools and explosion-proof equipment if necessary.[1]
-
For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for chemical waste.
-
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow Diagram
References
Essential Safety and Operational Guidance for N-Acetylethylene Urea-d4
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of N-Acetylethylene Urea-d4, ensuring operational integrity and laboratory safety.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is crucial. The following personal protective equipment is recommended to minimize exposure and ensure user safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved[1] |
| Skin Protection | Fire/flame resistant and impervious clothing, Chemical impermeable gloves | EU Directive 89/686/EEC, EN 374[1] |
| Respiratory Protection | Full-face respirator (if exposure limits are exceeded or irritation occurs) | NIOSH approved |
| Hand Protection | Chemically resistant gloves (inspect before use) | EN 374 |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Handle in a well-ventilated place.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Avoid contact with skin and eyes.[1]
-
Wear suitable protective clothing.[1]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep away from sources of ignition.[1]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is essential.
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination and comply with regulations.
Waste Material Disposal:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge to sewer systems.[1]
Contaminated Packaging Disposal:
-
Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]
-
Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[1]
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
